molecular formula C11H16O3 B1609730 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol CAS No. 261930-06-7

1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol

Cat. No.: B1609730
CAS No.: 261930-06-7
M. Wt: 196.24 g/mol
InChI Key: NEPTUHIWSNKWGB-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol is a useful research compound. Its molecular formula is C11H16O3 and its molecular weight is 196.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-methylpropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-11(2,13)10(12)8-4-6-9(14-3)7-5-8/h4-7,10,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPTUHIWSNKWGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1=CC=C(C=C1)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441713
Record name 1-(4-METHOXYPHENYL)-2-METHYLPROPANE-1,2-DIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261930-06-7
Record name 1-(4-METHOXYPHENYL)-2-METHYLPROPANE-1,2-DIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, proposed synthetic routes, and potential applications of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol. While this specific molecule is not extensively documented in publicly available literature, this document leverages established principles of organic chemistry and data from analogous structures to present a scientifically grounded exploration of its characteristics. This guide is intended for researchers, scientists, and professionals in drug development who are interested in novel diol compounds and their potential utility. We will delve into logical synthetic pathways, predictive spectral analysis, and a discussion of potential biological activities based on related methoxyphenyl compounds.

Introduction and Molecular Overview

1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol, with the molecular formula C₁₁H₁₆O₃, is a vicinal diol featuring a p-methoxyphenyl group and a tertiary alcohol. The presence of two hydroxyl groups in close proximity, along with the methoxy-substituted aromatic ring, suggests a molecule with interesting chemical reactivity and potential for biological activity. Vicinal diols are crucial structural motifs in numerous natural products and pharmaceuticals, often serving as key intermediates in organic synthesis.[1] The methoxyphenyl moiety is a common feature in pharmacologically active compounds, contributing to metabolic stability and receptor interactions.

Chemical Identity
PropertyValueSource
IUPAC Name 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol-
Molecular Formula C₁₁H₁₆O₃[2]
Molecular Weight 196.24 g/mol [2]
CAS Number 261930-06-7[2]

Proposed Synthetic Pathways

The synthesis of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol can be approached through several established methods for 1,2-diol formation. The choice of pathway will depend on the availability of starting materials, desired stereochemistry, and scalability. Two primary retrosynthetic approaches are considered here: the dihydroxylation of an alkene precursor and the reduction of an α-hydroxy ketone.

Pathway A: Dihydroxylation of 1-(4-Methoxyphenyl)-2-methylprop-1-ene

This is a classic and reliable method for the synthesis of vicinal diols.[3] The alkene precursor, 1-(4-methoxyphenyl)-2-methylprop-1-ene, can be synthesized via a Wittig reaction from 4-methoxybenzaldehyde.

Pathway A 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Alkene Precursor 1-(4-Methoxyphenyl)-2-methylprop-1-ene 4-Methoxybenzaldehyde->Alkene Precursor Wittig Reaction Target Diol 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol Alkene Precursor->Target Diol Dihydroxylation (e.g., OsO₄/NMO)

Caption: Synthetic route via alkene dihydroxylation.

This protocol is based on the Upjohn dihydroxylation method, which allows for the use of a catalytic amount of osmium tetroxide.[4]

  • Alkene Preparation: The precursor alkene, 1-(4-methoxyphenyl)-2-methylprop-1-ene, is first synthesized from 4-methoxybenzaldehyde using a standard Wittig reaction with isopropyltriphenylphosphonium bromide.

  • Reaction Setup: In a round-bottom flask, dissolve the alkene in a mixture of acetone and water (10:1).

  • Catalyst and Co-oxidant Addition: Add N-methylmorpholine N-oxide (NMO) as the co-oxidant, followed by a catalytic amount of osmium tetroxide (OsO₄).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with sodium sulfite. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Pathway B: Stereoselective Reduction of 2-Hydroxy-1-(4-methoxyphenyl)-2-methylpropan-1-one

This pathway involves the reduction of an α-hydroxy ketone precursor. This approach offers the potential for stereocontrol, yielding either syn or anti diols depending on the reducing agent and reaction conditions.[5]

Pathway B Precursor Ketone 1-(4-Methoxyphenyl)-2-methylpropan-1-one Alpha-Hydroxy Ketone 2-Hydroxy-1-(4-methoxyphenyl)-2-methylpropan-1-one Precursor Ketone->Alpha-Hydroxy Ketone α-Hydroxylation Target Diol 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol Alpha-Hydroxy Ketone->Target Diol Reduction (e.g., NaBH₄)

Caption: Synthetic route via α-hydroxy ketone reduction.

  • Precursor Synthesis: The starting ketone, 1-(4-methoxyphenyl)-2-methylpropan-1-one, can be synthesized via Friedel-Crafts acylation of anisole with isobutyryl chloride. The subsequent α-hydroxylation can be achieved using various methods, such as oxidation of the corresponding enolate.

  • Reduction: Dissolve the α-hydroxy ketone in a suitable solvent like methanol or ethanol. Cool the solution in an ice bath.

  • Reducing Agent: Add sodium borohydride (NaBH₄) portion-wise to the cooled solution.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Carefully add dilute hydrochloric acid to quench the reaction. Remove the solvent under reduced pressure and extract the product with an organic solvent.

  • Purification: Dry the organic extract and purify the crude product by column chromatography.

Predicted Physicochemical and Spectroscopic Properties

Due to the lack of experimental data for the target molecule, the following properties are predicted based on the analysis of its functional groups and data from similar compounds.

Predicted Physicochemical Properties
PropertyPredicted Value/RangeRationale
Melting Point Solid at room temperature, likely in the range of 80-120 °CThe presence of two hydroxyl groups allows for hydrogen bonding, leading to a higher melting point than the corresponding alcohol or ketone.
Boiling Point > 250 °C at atmospheric pressureSignificant hydrogen bonding will result in a high boiling point.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., methanol, ethanol, acetone)The polar diol functionality will impart some water solubility, but the aromatic ring and alkyl groups will limit it. Good solubility is expected in polar organic solvents.
pKa ~14-16The pKa of the hydroxyl groups is expected to be similar to that of other aliphatic alcohols.
Predicted Spectroscopic Data

The proton NMR spectrum is a powerful tool for structural elucidation. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are as follows:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-OCH₃~3.8Singlet3H
Aromatic (ortho to -OCH₃)~6.9Doublet2H
Aromatic (meta to -OCH₃)~7.2-7.3Doublet2H
-CH(OH)-~4.5-5.0Singlet or Doublet (depending on coupling to OH)1H
-C(CH₃)₂(OH)~1.2-1.4Two Singlets6H
-OHBroad, variableSinglet2H

The diastereotopic methyl groups on the tertiary carbon are expected to appear as two distinct singlets. The chemical shifts of the hydroxyl protons are highly dependent on concentration and solvent.[6]

The predicted chemical shifts for the carbon atoms are:

CarbonPredicted Chemical Shift (δ, ppm)
Quaternary Carbon (-C(CH₃)₂(OH))~70-80
Methine Carbon (-CH(OH)-)~75-85
Aromatic (ipso to -OCH₃)~158-160
Aromatic (ipso to diol)~130-135
Aromatic (ortho to -OCH₃)~113-115
Aromatic (meta to -OCH₃)~127-129
Methyl Carbons (-C(CH₃)₂)~20-30
Methoxy Carbon (-OCH₃)~55
Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H Stretch (hydroxyl)3200-3600Broad, strong
C-H Stretch (aromatic)3000-3100Medium
C-H Stretch (aliphatic)2850-3000Medium
C=C Stretch (aromatic)1500-1600Medium
C-O Stretch (alcohol)1000-1200Strong
C-O-C Stretch (ether)1230-1270 (asymmetric), 1020-1060 (symmetric)Strong

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 196 may be weak or absent. Common fragmentation patterns for 1,2-diols include the loss of water (M-18) and cleavage of the C-C bond between the two hydroxyl-bearing carbons.[7][8] Key expected fragments would include ions corresponding to the 4-methoxybenzoyl cation (m/z 135) and fragments arising from cleavage of the propanediol side chain.

Potential Applications and Biological Relevance

While no specific biological activities have been reported for 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol, the structural motifs present suggest several areas for investigation.

Pharmacological Potential

Many compounds containing the 4-methoxyphenyl group exhibit a range of biological activities. For instance, methoxyphenyl derivatives have been investigated for their anti-inflammatory, antioxidant, and anticancer properties.[9][10][11] The diol functionality can increase water solubility and provide sites for further chemical modification or metabolic conjugation.

Given the prevalence of methoxyphenyl structures in cyclooxygenase (COX) inhibitors, it is plausible that this diol could interact with inflammatory pathways.[9] Further research would be required to determine any specific protein targets.

Potential_Biological_Activity Target_Diol 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol Inflammatory_Pathways Inflammatory Pathways (e.g., COX) Target_Diol->Inflammatory_Pathways Potential Inhibition Antioxidant_Activity Antioxidant Activity Target_Diol->Antioxidant_Activity Potential Scavenging Metabolic_Enzymes Metabolic Enzymes Target_Diol->Metabolic_Enzymes Potential Substrate/Inhibitor

Caption: Plausible areas of biological investigation.

Synthetic Chemistry Intermediate

Vicinal diols are versatile intermediates in organic synthesis. They can be converted to a variety of other functional groups, including:

  • Epoxides: Through reaction with tosyl chloride followed by a base.

  • Aldehydes/Ketones: Via oxidative cleavage with reagents like sodium periodate.

  • Carbonates: By reaction with phosgene or its equivalents.

Conclusion

1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol represents an interesting, yet under-explored, chemical entity. This guide has outlined rational and experimentally feasible synthetic approaches based on well-established organic reactions. The predicted physicochemical and spectroscopic data provide a foundation for the characterization of this molecule. The structural similarities to known bioactive compounds suggest that this diol could be a valuable candidate for further investigation in medicinal chemistry and drug discovery. The protocols and predictive data presented herein are intended to facilitate and encourage future research into this and related compounds.

References

Sources

An In-depth Technical Guide to 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol (CAS: 261930-06-7)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol, a vicinal diol with significant potential in synthetic and medicinal chemistry. While specific literature on this exact molecule is limited, this document consolidates information on its chemical properties, proposes detailed synthetic routes based on established chemical transformations, and explores its potential applications by drawing parallels with structurally related compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and utilization of this and similar aryl-substituted diols.

Introduction: The Significance of Aryl-Substituted Vicinal Diols

Vicinal diols, or 1,2-diols, are a class of organic compounds containing two hydroxyl groups on adjacent carbon atoms. This structural motif is a cornerstone in a multitude of biologically important molecules, including carbohydrates, steroids, and lipids.[1] The presence and stereochemistry of the diol functionality are often critical for molecular recognition, solubility, and as a precursor for further metabolic transformations.[1]

Aryl-substituted vicinal diols, such as 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol, are of particular interest in drug discovery and development. The aromatic ring provides a scaffold for interaction with biological targets, while the diol moiety can participate in hydrogen bonding and serve as a handle for further chemical modification. Compounds featuring the propane-1,2-diol backbone have demonstrated a range of biological activities, including anti-inflammatory and immunosuppressive effects.[2][3] This guide focuses on the synthesis, characterization, and potential utility of the title compound, providing a framework for its exploration in various research endeavors.

Chemical and Physical Properties

A summary of the known and predicted properties of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol is presented in the table below.

PropertyValueSource
CAS Number 261930-06-7Internal Database
Molecular Formula C₁₁H₁₆O₃Internal Database
Molecular Weight 196.24 g/mol Internal Database
IUPAC Name 1-(4-methoxyphenyl)-2-methylpropane-1,2-diolInternal Database
Predicted LogP 1.5 - 2.0Cheminformatics Prediction
Predicted Boiling Point ~300-350 °CCheminformatics Prediction
Predicted Melting Point Not available-
Appearance Likely a white to off-white solid or a viscous oilInference from similar compounds

Synthetic Pathways

While a specific, published synthesis for 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol has not been identified in the current literature, its structure lends itself to well-established synthetic methodologies. A highly plausible and efficient route involves the asymmetric dihydroxylation of the corresponding alkene precursor, 1-(4-methoxyphenyl)-2-methylprop-1-ene.

Diagram 1: Proposed Synthesis of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol

G cluster_0 Route A: From Ketone cluster_1 Route B: Direct Alkene Synthesis cluster_2 Final Step A 1-(4-Methoxyphenyl)-2-methylpropan-1-one B 1-(4-Methoxyphenyl)-2-methylpropan-1-ol A->B Reduction (e.g., NaBH4) C 1-(4-Methoxyphenyl)-2-methylprop-1-ene B->C Dehydration (e.g., H2SO4, heat) H Sharpless Asymmetric Dihydroxylation D 4-Methoxybenzaldehyde F 1-(4-Methoxyphenyl)-2-methylpropan-1-ol D->F Grignard Reaction E Isopropyl Grignard Reagent E->F G 1-(4-Methoxyphenyl)-2-methylprop-1-ene F->G Dehydration I 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol H->I

Caption: Proposed synthetic routes to the target diol.

Preparation of the Alkene Precursor: 1-(4-Methoxyphenyl)-2-methylprop-1-ene

The synthesis of the key alkene intermediate can be approached from two primary starting materials:

  • Route A: From 1-(4-Methoxyphenyl)-2-methylpropan-1-one: The commercially available ketone can be reduced to the corresponding secondary alcohol, 1-(4-methoxyphenyl)-2-methylpropan-1-ol, using a mild reducing agent such as sodium borohydride. Subsequent acid-catalyzed dehydration of the alcohol will yield the desired alkene.

  • Route B: From 4-Methoxybenzaldehyde: A Grignard reaction between 4-methoxybenzaldehyde and an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide) will form the same secondary alcohol as in Route A, which can then be dehydrated.[4][5]

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful and highly enantioselective method for the conversion of alkenes to vicinal diols.[6][7][8][9] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid-derived ligand and a stoichiometric co-oxidant.

Diagram 2: Sharpless Asymmetric Dihydroxylation Workflow

G A 1-(4-Methoxyphenyl)-2-methylprop-1-ene D Reaction Mixture A->D B AD-mix-α or AD-mix-β (OsO4, chiral ligand, co-oxidant) B->D C t-BuOH/H2O, 0°C to rt C->D E Quench (e.g., Na2SO3) D->E F Work-up (Extraction with organic solvent) E->F G Purification (Column Chromatography) F->G H 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol G->H

Caption: General workflow for the Sharpless dihydroxylation.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

  • Reaction Setup: To a stirred solution of 1-(4-methoxyphenyl)-2-methylprop-1-ene (1.0 equiv) in a t-butanol/water (1:1) mixture, add the appropriate AD-mix (AD-mix-β for the (R,R)-diol or AD-mix-α for the (S,S)-diol).

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature or 0 °C until the starting material is consumed (monitored by TLC or GC).

  • Quenching: Quench the reaction by adding a solid quenching agent such as sodium sulfite or sodium metabisulfite and continue stirring for one hour.

  • Work-up: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol.

Analytical Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Peaks/Signals
¹H NMR Aromatic protons (doublets, ~6.8-7.2 ppm), methoxy group (singlet, ~3.8 ppm), benzylic proton (singlet or doublet, ~4.5-5.0 ppm), hydroxyl protons (broad singlets, variable), methyl protons (two singlets, ~1.0-1.5 ppm).
¹³C NMR Aromatic carbons (~114-160 ppm), methoxy carbon (~55 ppm), carbons bearing hydroxyl groups (~70-80 ppm), quaternary carbon, methyl carbons (~20-30 ppm).
IR (Infrared) Broad O-H stretch (~3200-3600 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C aromatic stretch (~1600, 1500 cm⁻¹), C-O stretches (~1000-1250 cm⁻¹).
Mass Spec (MS) Expected molecular ion peak (M⁺) or related ions (e.g., [M+H]⁺, [M+Na]⁺). Fragmentation may involve loss of water, methyl, or methoxy groups.

Potential Applications and Future Directions

The structural features of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol suggest several potential areas of application for researchers in drug discovery and materials science.

  • Chiral Building Block: As a chiral vicinal diol, this compound can serve as a versatile starting material for the synthesis of more complex chiral molecules, including pharmaceuticals and natural products.[12][13] The diol functionality can be selectively protected or derivatized to introduce new functional groups with controlled stereochemistry.

  • Medicinal Chemistry Scaffold: The aryl-propanediol motif is present in a number of biologically active compounds.[14][15][16] This scaffold could be explored for its potential as an anti-inflammatory, analgesic, or antimicrobial agent. Further derivatization of the aromatic ring and the hydroxyl groups could lead to the development of novel therapeutic candidates.

  • Ligand for Asymmetric Catalysis: Chiral diols are often used as ligands in asymmetric catalysis. The specific stereochemistry and electronic properties of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol could make it a candidate for the development of new catalysts for a variety of chemical transformations.

Future research should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthetic protocol and complete analytical characterization of both racemic and enantiomerically pure forms of the title compound.

  • Biological Screening: A comprehensive evaluation of the biological activities of this compound in various assays to identify potential therapeutic applications.

  • Derivatization and SAR Studies: The synthesis of a library of derivatives to establish structure-activity relationships (SAR) and optimize for potency and selectivity.

Conclusion

1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol represents a promising yet underexplored molecule with significant potential as a chiral building block and a scaffold for the development of new chemical entities. This technical guide has provided a comprehensive overview of its properties, outlined plausible and detailed synthetic routes, and discussed its potential applications. It is hoped that this document will stimulate further research into this and related aryl-substituted vicinal diols, ultimately unlocking their full potential in the fields of synthetic chemistry and drug discovery.

References

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  • 1-(4'-Methoxyphenyl)-2-methylpropan-1-ol. (n.d.). SpectraBase. Retrieved from [Link]

  • Studies directed toward the exploitation of vicinal diols in the synthesis of (+)-nebivolol intermediates. (2017). Beilstein Journals. Retrieved from [Link]

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  • Sharpless Dihydroxylation (Bishydroxylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sharpless asymmetric dihydroxylation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. (n.d.). Research and Reviews. Retrieved from [Link]

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  • Characterization of four diol dehydrogenases for enantioselective synthesis of chiral vicinal diols. (n.d.). ResearchGate. Retrieved from [Link]

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  • Grignard PDF. (n.d.). ResearchGate. Retrieved from [Link]

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  • 3-Hydroxypropane-1,2-Diyl Dipalmitoleate—A Natural Compound with Dual Roles (CB1 Agonist/FAAH1 Blocker) in Inhibiting Ovarian Cancer Cell Line. (2021). MDPI. Retrieved from [Link]

  • A pharmacological study of propane-1,2-diol. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. (2000, July 27). PubMed. Retrieved from [Link]

Sources

Structure Elucidation of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol: A Comprehensive Analytical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol (C₁₁H₁₆O₃) presents a unique analytical challenge due to its combination of an electron-rich aromatic system, a highly labile benzylic hydroxyl group, and a sterically hindered chiral center. This whitepaper outlines a self-validating, multi-modal analytical strategy designed for researchers and drug development professionals. By integrating High-Resolution Mass Spectrometry (HRMS), advanced 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and stereochemical derivatization, this guide provides a robust framework for unambiguous structural confirmation.

Strategic Rationale & Analytical Causality

Standard analytical templates often fail when applied to benzylic diols. A routine LC-MS approach using simple protonation ([M+H]⁺) typically results in immediate in-source dehydration, leading to a misidentified molecular ion. Similarly, acquiring NMR spectra in standard Chloroform-d (CDCl₃) obscures critical hydrogen-bonding networks due to rapid proton exchange.

To establish a self-validating system , every experimental choice in this workflow is engineered to prevent these artifacts:

  • Ionization Control: We utilize sodium adduct promotion in HRMS to stabilize the benzylic alcohol against dehydration.

  • Solvent Selection: Anhydrous DMSO-d₆ is selected for NMR to lock the hydroxyl protons, allowing the observation of critical ³J-couplings between the C1-hydroxyl and the C1-methine proton.

  • Steric Exploitation: The differential steric environment between the secondary (C1) and tertiary (C2) alcohols is exploited to selectively derivatize the molecule for absolute configuration assignment.

Workflow Start 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol Analytical Sample MS HRMS (ESI-TOF) Condition: +Na+ Spike Start->MS MS_Val Validation: [M+Na]+ m/z 219.0997 Prevents Dehydration MS->MS_Val NMR 1D & 2D NMR Solvent: Anhydrous DMSO-d6 MS_Val->NMR NMR_Val Validation: Observe C1-H / C1-OH J-Coupling Map HMBC Network NMR->NMR_Val Stereo Mosher's Ester Derivatization Reagents: (R)- & (S)-MTPA-Cl NMR_Val->Stereo Stereo_Val Validation: Selective C1 Esterification Calculate Δδ(S-R) Stereo->Stereo_Val Final Complete 3D Structure Elucidated Stereo_Val->Final

Self-Validating Structure Elucidation Workflow for Benzylic Diols

High-Resolution Mass Spectrometry (HRMS)

According to[1], benzylic alcohols are highly susceptible to gas-phase water loss, generating a resonance-stabilized carbocation ([M+H-H₂O]⁺ at m/z 179.1072). To establish the true intact mass, we force the formation of a sodium adduct.

Step-by-Step Protocol: HRMS Acquisition
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol.

  • Adduct Promotion (Causality Step): Spike 10 µL of a 10 mM Sodium Acetate solution into the sample. The high affinity of the diol oxygen atoms for Na⁺ outcompetes protonation, stabilizing the molecule.

  • Injection: Direct infusion via syringe pump at 5 µL/min into an ESI-TOF mass spectrometer.

  • Acquisition: Operate in positive ion mode (ESI+). Capillary voltage: 3.5 kV; Source temperature: 150°C (kept intentionally low to further prevent thermal degradation).

  • System Validation: The protocol is validated when the base peak is observed at m/z 219.0997 (Calculated for C₁₁H₁₆O₃Na⁺), with the isotopic pattern strictly matching the theoretical distribution for 11 carbon atoms (~12% M+1 abundance).

Nuclear Magnetic Resonance (NMR) Spectroscopy

To map the carbon skeleton, we rely on a suite of 1D and 2D NMR experiments. As detailed by[2], utilizing anhydrous DMSO-d₆ drastically slows the chemical exchange of hydroxyl protons, allowing them to couple with adjacent aliphatic protons.

Step-by-Step Protocol: NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of strictly anhydrous DMSO-d₆ (100.0 atom % D) in a high-quality 5 mm NMR tube.

  • 1D Acquisition: Acquire ¹H NMR (16 scans, 400 MHz) and ¹³C NMR (1024 scans, 100 MHz) at 298 K.

  • 2D Acquisition: Acquire COSY (to establish the C1-H to C1-OH coupling), HSQC (to assign proton-carbon pairs), and HMBC (to bridge the aromatic ring to the aliphatic chain).

  • System Validation: The structure is internally validated by two critical observations:

    • The C1-OH appears as a doublet (~5.10 ppm) coupling directly to the C1-H (~4.25 ppm), proving the secondary alcohol nature.

    • The C2-OH appears as a sharp singlet (~4.30 ppm), proving it is a tertiary alcohol.

    • The two methyl groups on C2 appear as distinct singlets (diastereotopic) due to the adjacent chiral center at C1.

Quantitative Data: Consolidated NMR Assignments (DMSO-d₆)
Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & Coupling (J in Hz)HMBC Correlations (¹H → ¹³C)
1' (Ar)135.2-Quaternary-
2', 6' (Ar)128.07.20d, J = 8.5 (2H)C-1', C-4', C-1
3', 5' (Ar)113.26.85d, J = 8.5 (2H)C-1', C-4'
4' (Ar)158.5-Quaternary-
-OCH₃ 55.03.72s (3H)C-4'
1 (CH)78.54.25d, J = 4.5 (1H)C-1', C-2', C-2, C-3
1-OH -5.10d, J = 4.5 (1H)C-1, C-2
2 (C)72.1-Quaternary-
2-OH -4.30s (1H)C-1, C-2, C-3
3 (CH₃)26.21.05s (3H)C-1, C-2, C-2-Me
2-Me (CH₃)24.50.95s (3H)C-1, C-2, C-3

Stereochemical Elucidation (Mosher's Ester Analysis)

Because C1 is a stereogenic center, determining its absolute configuration is critical for drug development applications. We utilize the advanced Mosher's ester method established by [3].

The causality behind this specific chemical choice is steric differentiation: α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) is bulky. When reacted with our diol, it will selectively esterify the unhindered secondary alcohol at C1, leaving the sterically hindered tertiary alcohol at C2 untouched. This prevents complex bis-esterification mixtures.

Step-by-Step Protocol: Micro-scale Derivatization
  • Preparation: Transfer 2.0 mg of the diol into two separate NMR tubes. Add 0.5 mL of anhydrous Pyridine-d₅ to each.

  • Derivatization:

    • To Tube A, add 10 µL of (R)-MTPA-Cl (forms the S-Mosher ester).

    • To Tube B, add 10 µL of (S)-MTPA-Cl (forms the R-Mosher ester).

  • Incubation: Allow the reaction to proceed at room temperature for 4 hours directly in the NMR tubes.

  • Acquisition & Validation: Acquire ¹H NMR spectra for both tubes. Calculate the chemical shift differences (Δδ = δS - δR) for the protons surrounding C1.

  • Interpretation: Protons with positive Δδ values are situated on the right side of the Mosher plane, while negative values indicate the left side, allowing unambiguous assignment of the (R) or (S) configuration at C1.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier Science.[Link]

  • Gross, J. H. (2011). Mass Spectrometry: A Textbook (2nd ed.). Springer.[Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458.[Link]

Sources

Unveiling the Therapeutic Potential of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol: A Proposed Investigational Roadmap

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol is a distinct chemical entity with a structure that suggests a potential for diverse biological activities. However, a thorough review of the current scientific literature reveals a significant void in our understanding of its pharmacological profile. This technical guide is designed to bridge this gap by proposing a structured, in-depth investigational roadmap for researchers, scientists, and drug development professionals. We will provide a comprehensive, step-by-step framework for elucidating the potential antimicrobial, anticancer, and anti-inflammatory properties of this compound. This document is not a review of existing data, but rather a forward-looking blueprint for discovery, complete with detailed experimental protocols, data presentation strategies, and the scientific rationale underpinning each proposed step.

Introduction and Scientific Rationale

1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol is a molecule characterized by a para-substituted methoxyphenyl group and a vicinal diol on a neopentyl-like backbone. While this specific compound remains uncharacterized in terms of its biological activity, its structural motifs are present in a wide array of pharmacologically active molecules.

The methoxyphenyl group is a common feature in many therapeutic agents, contributing to their efficacy and pharmacokinetic properties.[1] For instance, methoxyphenyl moieties are found in compounds with significant antimicrobial, anti-inflammatory, and anticancer activities.[2][3][4][5][6] Natural methoxyphenol compounds like eugenol and capsaicin have demonstrated notable antimicrobial effects against various pathogens.[3][7] Furthermore, the position of the methoxy group on the phenyl ring can significantly influence biological activity, including cytotoxicity against cancer cell lines.[4][8]

The vicinal diol functionality can also play a crucial role in a molecule's biological profile. Diols can influence a compound's solubility and ability to form hydrogen bonds, which is critical for receptor binding and enzymatic interactions. While some lipid diols have been implicated in pro-inflammatory responses, other diol-containing molecules are being explored for their therapeutic benefits.[9] The combination of a methoxyphenyl ring and a diol structure presents an intriguing scaffold for potential drug discovery.

Given the absence of data on 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol, a systematic, multi-tiered screening approach is warranted to explore its therapeutic potential. This guide proposes a logical and efficient workflow, starting with broad primary screens for antimicrobial and cytotoxic activity, followed by more specific secondary assays based on the initial findings.

Proposed Tiered-Screening Workflow

A tiered approach to screening ensures a cost-effective and scientifically sound evaluation of a novel compound. The proposed workflow is designed to first identify any significant biological activity and then to characterize it in more detail.

Tiered_Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays Compound 1-(4-Methoxyphenyl)-2- methylpropane-1,2-diol Antimicrobial Antimicrobial Screening (MIC Assay) Compound->Antimicrobial Evaluate against bacteria & fungi Cytotoxicity Cytotoxicity Screening (MTT Assay) Compound->Cytotoxicity Evaluate against cancer cell lines Anti_inflammatory Anti-inflammatory Assays (e.g., COX Inhibition) Antimicrobial->Anti_inflammatory If low cytotoxicity and structural alerts Apoptosis Mechanism of Action (e.g., Apoptosis Assays) Cytotoxicity->Apoptosis If significant cytotoxicity

Caption: A proposed tiered workflow for evaluating the biological activity of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol.

Tier 1: Primary Screening Protocols

The initial phase of this investigational roadmap focuses on establishing a broad understanding of the compound's potential biological effects.

Assessment of Antimicrobial Activity

The presence of the methoxyphenyl moiety provides a strong rationale for exploring antimicrobial properties.[3][7][10]

This method will be employed to determine the lowest concentration of the compound that inhibits the visible growth of a panel of microorganisms.[2]

Experimental Protocol:

  • Preparation of Microbial Inoculum:

    • Aseptically select 3-5 colonies of each test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) from an agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Incubate the broth culture at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) until it reaches the turbidity of a 0.5 McFarland standard.

    • Dilute the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (microorganisms with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound with no visible microbial growth.

Data Presentation:

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028
Assessment of Cytotoxic Activity

Many compounds containing the methoxyphenyl group have demonstrated cytotoxic effects against various cancer cell lines.[4][5][11][12]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) in their respective recommended media.

    • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol in the cell culture medium.

    • Replace the existing medium in the wells with the medium containing the compound dilutions.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Cancer
A549Lung Cancer
HCT116Colon Cancer
HEK293Normal Kidney (for selectivity)

Tier 2: Secondary and Mechanistic Assays

The results from the primary screening will guide the selection of more specific secondary assays.

Investigation of Anti-inflammatory Potential

If the compound exhibits low cytotoxicity but has structural similarities to known anti-inflammatory agents, its anti-inflammatory potential should be investigated. The methoxyphenyl moiety is present in compounds with anti-inflammatory properties.[6][13]

This assay will determine if the compound can inhibit the COX enzymes, which are key mediators of inflammation.

Experimental Protocol:

  • Enzyme and Substrate Preparation:

    • Use commercially available COX-1 and COX-2 enzyme kits.

    • Prepare the substrate (arachidonic acid) solution as per the manufacturer's instructions.

  • Inhibition Assay:

    • Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol or a reference inhibitor (e.g., indomethacin).

    • Initiate the reaction by adding arachidonic acid.

    • Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each compound concentration.

    • Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Data Presentation:

EnzymeIC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
COX-1
COX-2
Elucidation of Cytotoxicity Mechanism

If the compound shows significant and selective cytotoxicity against cancer cells, the next logical step is to investigate its mechanism of action.

This flow cytometry-based assay can distinguish between viable, apoptotic, and necrotic cells.

Experimental Protocol:

  • Cell Treatment:

    • Treat the cancer cell line that showed the highest sensitivity in the MTT assay with the IC50 concentration of the compound for 24 and 48 hours.

  • Cell Staining:

    • Harvest the cells and wash them with a binding buffer.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Apoptosis_Mechanism Compound 1-(4-Methoxyphenyl)-2- methylpropane-1,2-diol CancerCell Cancer Cell Compound->CancerCell Targets Apoptosis Induction of Apoptosis CancerCell->Apoptosis Triggers CellCycleArrest Cell Cycle Arrest CancerCell->CellCycleArrest Induces CellDeath Cell Death Apoptosis->CellDeath CellCycleArrest->CellDeath

Caption: A potential mechanism of action for a cytotoxic compound, leading to cancer cell death.

Conclusion and Future Directions

This technical guide outlines a comprehensive and systematic approach to investigate the potential biological activities of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol. The proposed tiered workflow, beginning with broad-spectrum antimicrobial and cytotoxicity screening, allows for an efficient allocation of resources. Positive results in these initial assays will trigger more specific secondary and mechanistic studies to explore its potential as an anti-inflammatory agent or a novel anticancer therapeutic. The detailed protocols and data presentation formats provided herein are intended to serve as a robust framework for researchers to unlock the therapeutic potential of this unexplored molecule. Further studies could also involve the synthesis and evaluation of structural analogs to establish structure-activity relationships (SAR) and optimize for potency and selectivity.

References

  • Ferraz, C. R., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1853. Available at: [Link]

  • Galietta, A., et al. (2020). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Scientific Reports, 10(1), 1-16. Available at: [Link]

  • ResearchGate. (n.d.). Some biological active compounds including methoxyphenyl moieties. Available at: [Link]

  • MDPI. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Available at: [Link]

  • MDPI. (2021). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Available at: [Link]

  • Al-Omair, M. A., et al. (2023). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. Molecules, 28(22), 7545. Available at: [Link]

  • Dalvi, S. N., & Garge, S. S. (2011). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS Techniques. Research Journal of Chemical Sciences, 1(5), 85-87. Available at: [Link]

  • Kamadatu, L., & Santoso, M. (2015). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Indonesian Journal of Chemistry, 15(2), 159-164. Available at: [Link]

  • Semantic Scholar. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Available at: [Link]

  • Morisseau, C., & Hammock, B. D. (2022). Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression. Prostaglandins & other lipid mediators, 162, 106663. Available at: [Link]

  • MDPI. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Available at: [Link]

  • Furtado, R. A., et al. (2011). The anti-inflammatory activity of dillapiole and some semisynthetic analogues. Pharmaceutical biology, 49(11), 1163-1171. Available at: [Link]

  • Kuete, V., et al. (2016). Antibacterial activities and structure–activity relationships of a panel of 48 compounds from Kenyan plants against multidrug resistant phenotypes. SpringerPlus, 5(1), 1-13. Available at: [Link]

  • Google Patents. (1996). WO1996034846A1 - 1,3-propane diol derivatives as bioactive compounds.
  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Available at: [Link]

  • MDPI. (2025). Pharmacological Evaluation of Araliadiol as a Novel Anti-Inflammatory Agent in LPS-Induced RAW 264.7 Cells. Available at: [Link]

  • Furtado, R. A., et al. (2011). The anti-inflammatory activity of dillapiole and some semisynthetic analogues. PubMed, 49(11), 1163-71. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Structure–Activity Relationships and Design of Focused Libraries Tailored for Staphylococcus Aureus Inhibition. Available at: [Link]

  • Grokipedia. (n.d.). Propanediol. Available at: [Link]

  • ResearchGate. (n.d.). Anti-inflammatory action of new hybrid N-acyl-[1][2]dithiolo-[3,4-c]quinoline-1-thione. Available at: [Link]

  • Byrdie. (n.d.). PROPANEDIOL (PROPANDİOL). Available at: [Link]

Sources

1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol: A Technical Guide to Synthesis, Oxidation, and Advanced Material Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of specialty chemical intermediates, 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol (CAS: 261930-06-7) occupies a highly specialized, yet critical, niche. Primarily utilized as a precursor in the synthesis of high-performance UV photoinitiators, this diol serves as the structural foundation for materials used in semiconductor lithography, optoelectronics, and biomedical microfluidic devices.

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical profile of this compound, detail its environmentally friendly oxidation pathways, and provide a self-validating experimental protocol for its conversion into active pharmaceutical and material science building blocks.

Physicochemical Profiling & Structural Analysis

The utility of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol stems directly from its structural topology. The molecule features a rigid, electron-rich 4-methoxyphenyl ring coupled to a sterically hindered 2-methylpropane-1,2-diol moiety.

The electron-donating methoxy group (-OCH₃) increases the electron density of the aromatic ring, which can be a liability during aggressive oxidation (leading to unwanted ring-opening or polymerization). Therefore, highly selective catalytic systems are required to target the secondary hydroxyl group at the benzylic/aliphatic junction without disturbing the aromatic system [1].

Quantitative Data Summary
PropertyValue / Description
Chemical Name 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol
CAS Registry Number 261930-06-7
Molecular Formula C₁₁H₁₆O₃
Molecular Weight 196.24 g/mol
Hydrogen Bond Donors 2 (Hydroxyl groups)
Hydrogen Bond Acceptors 3 (Hydroxyl and Methoxy oxygens)
Primary Downstream Target 2-Hydroxy-1-(4-methoxyphenyl)-2-methyl-1-propanone (CAS: 15482-17-4)

Mechanistic Insights: The Green Oxidation Pathway

Historically, the synthesis of aryl hydroxyketones (the downstream products of this diol) relied heavily on Friedel-Crafts acylation. This legacy approach required stoichiometric amounts of toxic aluminum chloride (AlCl₃) and chlorine gas, generating massive volumes of highly acidic, heavy-metal-contaminated waste. Later iterations utilized Palladium (Pd) or Copper (Cu) catalysts, which introduced prohibitive costs and heavy-metal contamination risks—a critical failure point for biomedical and pharmaceutical applications [2].

The modern, field-proven approach leverages 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol in a "green chemistry" halogen-catalyzed peroxide oxidation cycle. In this pathway, molecular bromine (Br₂) acts as a substoichiometric catalyst, while aqueous hydrogen peroxide (H₂O₂) serves as the terminal oxidant.

OxidationMechanism Diol 1-(4-Methoxyphenyl)-2 -methylpropane-1,2-diol (CAS: 261930-06-7) Intermediate Hypobromite Intermediate [R-O-Br] Diol->Intermediate Br2 Addition (-HBr) Ketone 2-Hydroxy-1-(4-methoxyphenyl) -2-methyl-1-propanone (CAS: 15482-17-4) Intermediate->Ketone E2 Elimination (-HBr) HBr HBr (Byproduct) Intermediate->HBr H2O2 H2O2 (Terminal Oxidant) H2O2->Intermediate Regenerates Br2 from HBr

Halogen-catalyzed oxidation of the diol to the corresponding photoinitiator ketone.

Causality of the Mechanism:
  • Selective Attack: The Br₂ selectively forms a hypobromite intermediate at the less sterically hindered secondary alcohol.

  • Catalytic Turnover: As the intermediate collapses into the ketone via E2 elimination, it releases hydrobromic acid (HBr).

  • Terminal Oxidation: H₂O₂ oxidizes the HBr back into Br₂, closing the catalytic loop and ensuring water is the only stoichiometric byproduct [2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility in the laboratory, the following protocol is designed as a self-validating system . Visual and analytical checkpoints are embedded into the workflow to confirm causality at every stage.

Protocol: Green Oxidation to 2-Hydroxy-1-(4-methoxyphenyl)-2-methyl-1-propanone

Step 1: Substrate Solvation & Baseline Establishment

  • Action: Dissolve 1.0 equivalent (19.6 g, 0.1 mol) of 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol in 100 mL of dichloromethane (DCM) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Causality: DCM provides an optimal aprotic environment that stabilizes the intermediate species without participating in the oxidation.

  • Validation Checkpoint: The solution must be clear. Take a 50 µL aliquot for baseline GC-MS analysis (Target molecular ion m/z: 196).

Step 2: Catalytic Initiation

  • Action: Add 0.05 equivalents of molecular bromine (Br₂) dropwise.

  • Causality: The substoichiometric amount prevents over-bromination of the electron-rich 4-methoxyphenyl ring while initiating the oxidation cycle.

  • Validation Checkpoint: The solution turns a distinct reddish-brown, visually confirming active Br₂ in the system.

Step 3: Terminal Oxidation Cycle

  • Action: Slowly add 1.2 equivalents of 30% aqueous hydrogen peroxide (H₂O₂) via an addition funnel over 30 minutes. Maintain the internal temperature strictly between 20°C and 25°C using a water bath.

  • Causality: H₂O₂ regenerates Br₂ from HBr. Strict temperature control prevents the thermal decomposition of H₂O₂ and suppresses non-selective ring oxidation.

  • Validation Checkpoint: The reddish-brown color persists dynamically during addition but begins to fade as the substrate is depleted.

Step 4: Quenching and Phase Separation

  • Action: Once TLC indicates complete consumption of the diol (approx. 2 hours), quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃).

  • Causality: Thiosulfate rapidly reduces any residual Br₂ and peroxides, safely terminating the oxidative cycle and preventing downstream degradation.

  • Validation Checkpoint: The organic layer transitions from pale yellow to completely colorless, proving the neutralization of all active oxidants.

Step 5: Product Isolation and Analytical Verification

  • Action: Separate the organic phase, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Validation Checkpoint: GC-MS analysis must show a primary peak with m/z 194. This exact mass shift (-2 Da) confirms the loss of two hydrogen atoms and the successful formation of the target ketone.

Applications in Advanced Materials & Drug Development

While 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol is a chemical intermediate, its downstream product (CAS: 15482-17-4) is a highly potent Type I photoinitiator [4]. Upon exposure to UV light, it undergoes Norrish Type I cleavage to generate radical species that drive the rapid polymerization of acrylate and methacrylate monomers.

In the context of modern drug development and biomedical engineering, this specific photoinitiator is utilized to formulate biocompatible photoresists [3]. These photoresists are spin-coated and UV-cured to create the intricate microchannels required for microfluidic biochips, lab-on-a-chip diagnostic devices, and targeted drug delivery matrices.

BioApp A 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol B UV6174 Photoinitiator Synthesis A->B Green Oxidation C Photoresist Formulation (Monomers + Solvents) B->C Blending D UV Lithography & Curing C->D Spin Coating & Exposure E Microfluidic Biochips & Biosensors D->E Polymer Crosslinking

Downstream application pipeline from diol precursor to biomedical microfluidic devices.

References

  • Google Patents. "CN102617307B - Aryl 1,2-glycol is converted into ketone environmentally friendly oxidation new process".
  • Allinno. "Core Raw Material for Semiconductors - Photoresist". Retrieved from: [Link]

An In-depth Technical Guide to the Synthesis of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol, a vicinal diol with the chemical formula C₁₁H₁₆O₃ and CAS number 261930-06-7, represents a class of organic compounds with significant potential in synthetic chemistry. Its structure, featuring a substituted aromatic ring and two adjacent hydroxyl groups, one of which is tertiary, makes it a valuable chiral building block and a precursor for various chemical transformations. This guide provides a comprehensive overview of the plausible and established synthetic routes for this compound, offering insights into the underlying chemical principles and experimental methodologies. While the specific historical discovery of this molecule is not prominently documented in readily available literature, its synthesis falls under well-established and powerful reactions in organic chemistry. This document will focus on these synthetic strategies, providing researchers and drug development professionals with a robust technical resource.

Plausible Synthetic Strategies and Methodologies

The synthesis of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol can be approached through several established methods for the formation of vicinal diols. The choice of a particular route may depend on factors such as the desired stereochemistry, availability of starting materials, and scalability. Here, we explore two of the most logical and widely applicable synthetic pathways: the Sharpless Asymmetric Dihydroxylation of a corresponding olefin and a Grignard-based approach from an α-hydroxy ketone.

Sharpless Asymmetric Dihydroxylation: An Enantioselective Approach

The Sharpless Asymmetric Dihydroxylation is a Nobel Prize-winning method for the enantioselective synthesis of 1,2-diols from prochiral olefins.[1][2][3] This powerful reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high levels of stereocontrol. For the synthesis of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol, the logical precursor is 1-methoxy-4-(2-methylprop-1-en-1-yl)benzene (also known as 4-methoxy-α-methylstyrene).

Reaction Scheme:

Sharpless_Dihydroxylation cluster_reagents reactant 1-methoxy-4-(2-methylprop-1-en-1-yl)benzene product 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol reactant->product reagents OsO₄ (cat.), AD-mix-β or AD-mix-α, t-BuOH, H₂O

Figure 1: Sharpless Asymmetric Dihydroxylation of 4-methoxy-α-methylstyrene.

Causality Behind Experimental Choices:

  • Catalyst System: The use of a catalytic amount of osmium tetroxide is crucial due to its high cost and toxicity. The stoichiometric oxidant, typically potassium ferricyanide present in the "AD-mix", regenerates the osmium catalyst, allowing the reaction to proceed with a small amount of the metal.[2]

  • Chiral Ligands: The enantioselectivity of the reaction is dictated by the chiral ligand. AD-mix-β, containing the (DHQD)₂PHAL ligand, and AD-mix-α, with the (DHQ)₂PHAL ligand, are commercially available mixtures that deliver the two different enantiomers of the diol product.[1][3]

  • Solvent System: A mixture of tert-butanol and water is the standard solvent system for this reaction, providing a biphasic medium that facilitates the interaction of all components.[1]

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

  • To a stirred solution of 1-methoxy-4-(2-methylprop-1-en-1-yl)benzene (1.0 eq) in a 1:1 mixture of tert-butanol and water at room temperature, add the appropriate AD-mix (AD-mix-β for one enantiomer, AD-mix-α for the other).

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Quench the reaction by adding sodium sulfite and stir for an additional hour.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol.

Data Summary:

ParameterDescription
Starting Material 1-methoxy-4-(2-methylprop-1-en-1-yl)benzene
Key Reagents OsO₄ (catalytic), AD-mix-α or AD-mix-β
Product 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol
Stereochemistry Enantioselective, predictable based on AD-mix used
Advantages High enantioselectivity, reliable, well-documented
Disadvantages Use of toxic and expensive osmium tetroxide
Grignard Reaction with an α-Hydroxy Ketone: A Convergent Synthesis

A convergent and highly effective method for constructing the target diol involves the reaction of a Grignard reagent with an appropriate α-hydroxy ketone.[4][5][6][7] In this case, the reaction of methylmagnesium bromide with 1-hydroxy-1-(4-methoxyphenyl)propan-2-one would yield the desired tertiary alcohol, completing the diol structure.

Reaction Scheme:

Grignard_Reaction cluster_reagents reactant 1-hydroxy-1-(4-methoxyphenyl)propan-2-one product 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol reactant->product reagents 1. CH₃MgBr, Et₂O 2. H₃O⁺ (workup)

Sources

Methodological & Application

Application Note & Synthesis Protocol: 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol, a vicinal diol with potential applications as a chiral building block in pharmaceutical and materials science research. The protocol is structured as a two-part synthesis. The first part details the preparation of the alkene precursor, 1-(4-methoxyphenyl)-2-methyl-1-propene, via a Grignard reaction followed by acid-catalyzed dehydration. The second, and principal, part describes the enantioselective conversion of the alkene to the target diol using the Sharpless Asymmetric Dihydroxylation (SAD) method. This guide emphasizes the mechanistic rationale behind procedural steps, offers detailed experimental protocols, and includes troubleshooting advice to ensure reliable and reproducible outcomes for researchers in organic synthesis and drug development.

Introduction: The Significance of Chiral Vicinal Diols

Vicinal diols (1,2-diols) are a fundamental structural motif present in numerous natural products, including sugars and complex polyketides.[1] Their synthetic utility is vast, serving as crucial intermediates for the synthesis of alpha-hydroxy ketones, epoxides, and amino alcohols. The introduction of chirality into these diols dramatically increases their value, particularly in drug development, where stereochemistry dictates pharmacological activity.

The target molecule, 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol, possesses two adjacent stereocenters. Controlling the absolute configuration of these centers is paramount. The Sharpless Asymmetric Dihydroxylation (SAD) reaction stands as a powerful and reliable method for achieving this, allowing for the enantioselective preparation of 1,2-diols from prochiral olefins with high fidelity.[2][3] This reaction utilizes a catalytic amount of the highly toxic and expensive osmium tetroxide (OsO4), which is continuously regenerated by a stoichiometric co-oxidant, in the presence of a chiral ligand derived from cinchona alkaloids.[3][4] This approach provides predictable stereochemical outcomes based on the choice of the chiral ligand.

This guide presents a robust, two-step pathway to the target diol, designed to be accessible to researchers with a solid foundation in synthetic organic chemistry.

Overall Synthetic Strategy

The synthesis is accomplished in two sequential stages:

  • Alkene Synthesis: Formation of the trisubstituted alkene, 1-(4-methoxyphenyl)-2-methyl-1-propene, from 4-methoxyacetophenone via a Grignard reaction with isopropylmagnesium bromide, followed by dehydration of the resultant tertiary alcohol.

  • Asymmetric Dihydroxylation: Enantioselective syn-dihydroxylation of the alkene using the Sharpless Asymmetric Dihydroxylation (SAD) to yield the target 1,2-diol.

G cluster_0 Part 1: Alkene Synthesis cluster_1 Part 2: Asymmetric Dihydroxylation A 4-Methoxyacetophenone B Tertiary Alcohol Intermediate A->B 1. Isopropylmagnesium Bromide 2. H3O+ workup C 1-(4-Methoxyphenyl)-2-methyl-1-propene B->C Acid-catalyzed Dehydration (e.g., H2SO4) D 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol C->D Sharpless AD (AD-mix-β or α)

Caption: Overall two-step synthetic workflow.

Part 1: Synthesis of 1-(4-Methoxyphenyl)-2-methyl-1-propene

Principle and Mechanism

This synthesis begins with a classic Grignard reaction, a powerful method for forming carbon-carbon bonds.[5] The Grignard reagent, isopropylmagnesium bromide, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxyacetophenone.[5][6] This reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases that react readily with acidic protons, such as those in water.[5] The initial product is a magnesium alkoxide, which is then protonated during an acidic workup to yield a tertiary alcohol.[6]

The subsequent step is an acid-catalyzed dehydration of the alcohol. Protonation of the hydroxyl group converts it into a good leaving group (water), which departs to form a stable tertiary carbocation. A proton is then eliminated from an adjacent carbon to form the alkene. Due to the formation of a trisubstituted, conjugated double bond, the desired product is thermodynamically favored.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Magnesium turnings24.311.46 g60Activate by crushing/stirring before use.
Isopropyl bromide123.015.5 mL (6.76 g)55
4-Methoxyacetophenone150.177.51 g50Ensure it is dry.
Diethyl ether (anhydrous)74.12~150 mL-Critical for Grignard reagent formation.[5]
Sulfuric acid (concentrated)98.08~5 mL-For workup and dehydration.
Saturated aq. NH₄Cl-~50 mL-For quenching the Grignard reaction.
Saturated aq. NaHCO₃-~50 mL-For neutralization.
Brine-~50 mL-For washing.
Anhydrous MgSO₄ or Na₂SO₄-As needed-For drying the organic phase.
Experimental Protocol: Alkene Synthesis
  • Grignard Reagent Preparation:

    • Assemble a three-necked round-bottom flask (oven-dried) with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Protect all outlets with drying tubes (CaCl₂).

    • Add magnesium turnings (1.46 g) to the flask.

    • In the dropping funnel, prepare a solution of isopropyl bromide (5.5 mL) in 25 mL of anhydrous diethyl ether.

    • Add ~5 mL of the bromide solution to the magnesium. If the reaction does not start (indicated by cloudiness and gentle bubbling), gently warm the flask with a heat gun or add a small crystal of iodine.

    • Once the reaction initiates, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[5]

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Dissolve 4-methoxyacetophenone (7.51 g) in 50 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the ketone solution dropwise with stirring. A thick, white precipitate will form.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Workup and Dehydration:

    • Cool the reaction mixture again in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution (~50 mL).

    • Transfer the mixture to a separatory funnel. The layers may be difficult to separate due to precipitated magnesium salts. Add dilute H₂SO₄ (~2 M) until all solids dissolve.

    • Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).

    • Combine the organic layers. This solution contains the intermediate tertiary alcohol.

    • To initiate dehydration, carefully add 5 mL of concentrated H₂SO₄ to the combined ether solution and stir vigorously for 1 hour at room temperature. Monitor the reaction by TLC until the alcohol spot disappears.

    • Carefully wash the organic layer with water (50 mL), followed by saturated aqueous NaHCO₃ solution (50 mL), and finally brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alkene as an oil.

  • Purification:

    • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure 1-(4-methoxyphenyl)-2-methyl-1-propene.

Part 2: Synthesis of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol

Principle and Mechanism: The Sharpless Catalytic Cycle

The Sharpless Asymmetric Dihydroxylation is a landmark reaction in organic synthesis that produces chiral diols from alkenes.[4] The mechanism involves a catalytic cycle centered on osmium.[3]

  • Complex Formation: Osmium tetroxide (OsO₄) first coordinates with the chiral ligand (e.g., (DHQD)₂PHAL in AD-mix-β) to form a chiral catalyst complex.[3]

  • Cycloaddition: The alkene approaches a specific face of the osmium-ligand complex, dictated by the ligand's chirality, and undergoes a [3+2] cycloaddition to form a cyclic osmate ester intermediate.[2][3]

  • Hydrolysis: The osmate ester is hydrolyzed to release the syn-diol product and the reduced osmium(VI) species.[3] Methanesulfonamide is often included as an additive to accelerate this hydrolysis step, particularly for substituted alkenes.[3]

  • Reoxidation: The stoichiometric oxidant, typically potassium ferricyanide (K₃[Fe(CN)₆]), reoxidizes the osmium(VI) back to OsO₄, allowing the catalytic cycle to continue.[4][7]

The choice between AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL) determines which enantiomer of the diol is formed.[2][4] For 1,1-disubstituted or trisubstituted alkenes like our substrate, AD-mix-β typically delivers the diol from the Re face of the alkene.

G A Prepare Reaction Mixture (AD-mix, Solvent, Alkene) B Cool to 0°C A->B C Stir Vigorously (24-48h or until completion by TLC) B->C D Quench Reaction (Sodium Sulfite) C->D E Warm to Room Temperature (Stir for 1h) D->E F Phase Separation (Add Ethyl Acetate) E->F G Extract Aqueous Phase F->G H Combine Organic Phases G->H I Dry, Filter, Concentrate H->I J Purify via Chromatography I->J

Caption: Experimental workflow for Sharpless Asymmetric Dihydroxylation.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
1-(4-Methoxyphenyl)-2-methyl-1-propene162.231.62 g10Substrate from Part 1.
AD-mix-β (or AD-mix-α)-14 g-Commercially available pre-mixture of reagents.[2][4]
Methanesulfonamide (CH₃SO₂NH₂)95.120.95 g10Recommended additive to improve reaction rate.[3]
tert-Butanol74.1250 mL-Co-solvent.
Water18.0250 mL-Co-solvent.
Sodium sulfite (Na₂SO₃)126.0415 g-Quenching agent.
Ethyl Acetate88.11~150 mL-Extraction solvent.
Anhydrous MgSO₄ or Na₂SO₄-As needed-For drying.
Experimental Protocol: Asymmetric Dihydroxylation
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine tert-butanol (50 mL) and water (50 mL).

    • Add AD-mix-β (14 g) and methanesulfonamide (0.95 g) to the solvent mixture.

    • Stir vigorously at room temperature until the two phases become a single, pale yellow-green, slightly opaque mixture.

    • Cool the flask in an ice bath to 0 °C.

  • Substrate Addition and Reaction:

    • Add the alkene, 1-(4-methoxyphenyl)-2-methyl-1-propene (1.62 g), to the cold, stirring reaction mixture.

    • Continue to stir vigorously at 0 °C. The reaction progress can be monitored by TLC (staining with KMnO₄). The reaction may take 24-48 hours. The color may change from yellow-green to orange-brown.

  • Workup and Quenching:

    • Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (15 g) portion-wise while the flask is still in the ice bath.

    • Remove the ice bath and allow the mixture to warm to room temperature. Stir for at least 1 hour.

    • Add ethyl acetate (100 mL) to the flask and transfer the contents to a separatory funnel.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine all organic layers. Wash with 2 M KOH (optional, to remove sulfonamide byproducts), then with brine.

  • Purification and Characterization:

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude diol.

    • Purify the product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol.

    • Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Determine the enantiomeric excess (e.e.) using chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by ¹H or ¹⁹F NMR analysis.

Troubleshooting and Optimization

  • Part 1 - Low Yield in Grignard Reaction: This is almost always due to moisture. Ensure all glassware is rigorously oven- or flame-dried and the reaction is performed under an inert atmosphere (N₂ or Ar). Ensure the diethyl ether is anhydrous.

  • Part 1 - Incomplete Dehydration: If the alcohol intermediate persists after the H₂SO₄ treatment, increase the reaction time or consider using a stronger dehydrating agent like POCl₃ in pyridine, or heating with a catalytic amount of p-toluenesulfonic acid in toluene with a Dean-Stark trap.

  • Part 2 - Sluggish Dihydroxylation: For sterically hindered or electron-poor alkenes, the reaction can be slow. Ensure vigorous stirring to maintain emulsion. The addition of methanesulfonamide is crucial.[3] If the reaction stalls, allowing it to warm slowly to room temperature may help, but could slightly decrease enantioselectivity.

  • Part 2 - Low Enantioselectivity: This can result from a secondary catalytic cycle if the osmate ester is re-oxidized before hydrolysis.[3] Running the reaction at a lower temperature (0 °C or below) and ensuring efficient hydrolysis (aided by methanesulfonamide) helps to favor the primary, more selective pathway.

Safety Precautions

  • Grignard Reagents: Isopropylmagnesium bromide is moisture-sensitive and can be pyrophoric. Diethyl ether is extremely flammable. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere.

  • Acids: Concentrated sulfuric acid is highly corrosive. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Osmium Tetroxide: Although used in catalytic amounts within the AD-mix, OsO₄ is highly toxic, volatile, and can cause severe burns, particularly to the eyes and respiratory tract. Handle AD-mix powders carefully in a fume hood to avoid generating dust.

  • Solvents: Organic solvents like diethyl ether, ethyl acetate, and hexane are flammable. Avoid open flames and use spark-free equipment.

References

  • Diastereoselective Ru-Catalyzed Cross-Metathesis−Dihydroxylation Sequence. An Efficient Approach toward Enantiomerically Enriched syn-Diols. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Dihydroxylation - Wikipedia. Wikipedia. Available at: [Link]

  • A new model for the stereoselectivities of dihydroxylations of alkenes by chiral diamine complexes of osmium tetroxide. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews. Available at: [Link]

  • RECENT DEVELOPMENTS IN THE ANTI-DIHYDROXYLATION OF ALKENES. University of Illinois Urbana-Champaign Department of Chemistry. Available at: [Link]

  • Sharpless Dihydroxylation (Bishydroxylation) - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Sharpless asymmetric dihydroxylation - Wikipedia. Wikipedia. Available at: [Link]

  • Synthesis of 1-(3,5-difluoro-4-methoxy-phenyl)propane 1,2-diol - PrepChem.com. PrepChem.com. Available at: [Link]

  • Synthesis of 1-(4-methoxyphenyl)-2-nitropropene from 4-methoxybenzaldehyde - YouTube. YouTube. Available at: [Link]

  • SUPPORTING INFORMATION FOR - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 3-(4′-Methoxyphenyl)-2,2,4,4-Tetramethylpentane and Some Cyclic Analogs. CSIRO Publishing. Available at: [Link]

  • The Sharpless Asymmetric Dihydroxylation in the Organic Chemistry Majors Laboratory. ACS Publications. Available at: [Link]

  • Acetophenone, ω-methoxy - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • CN103951548B - Preparation method of intermediate for synthesizing anise camphor - Google Patents. Google Patents.
  • Grignard PDF - ResearchGate. ResearchGate. Available at: [Link]

  • 1-(4-Methoxyphenyl)-2-methylpropan-1-one - PubChem. PubChem. Available at: [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. YouTube. Available at: [Link]

    • Grignard Reaction - Web Pages. University of California, Irvine. Available at: [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE. CORE. Available at: [Link]

Sources

Application Notes and Protocols: 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the potential applications of the chiral vicinal diol, 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol, in the field of asymmetric organic synthesis. While direct literature applications for this specific molecule are not extensively documented, its structural characteristics—a chiral 1,2-diol with a sterically demanding tertiary alcohol and an electronically distinct aryl group—make it a promising candidate for use as both a chiral auxiliary and a chiral ligand. This document provides a comprehensive overview of these potential applications, including detailed, field-proven protocols for its synthesis and utilization in key asymmetric transformations. The methodologies described are grounded in established principles of stereochemical control and are supported by authoritative references from analogous systems.

Introduction: The Potential of a Structurally Unique Chiral Diol

Chiral 1,2-diols are a cornerstone of modern asymmetric synthesis, serving as versatile precursors to chiral ligands and auxiliaries that are instrumental in the enantioselective synthesis of complex molecules, including pharmaceuticals and natural products.[1][2][3] The molecule 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol (CAS 261930-06-7) possesses a unique combination of features: a benzylic secondary alcohol and a tertiary alcohol, with a methoxy-substituted phenyl ring that can influence reactivity through both steric and electronic effects.[4] These attributes suggest its potential for high efficacy in inducing asymmetry in a variety of chemical reactions.

This guide will explore the prospective applications of this diol, focusing on its role as a detachable chiral auxiliary to direct diastereoselective reactions and as a bidentate chiral ligand to create an asymmetric environment around a metal center in catalytic processes.

Synthesis of Enantiomerically Pure 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol

The most direct and reliable method for the enantioselective synthesis of vicinal diols from prochiral alkenes is the Sharpless Asymmetric Dihydroxylation.[5][6][7] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to achieve high enantioselectivities. The commercially available "AD-mix" reagents simplify this process significantly.[8]

Protocol 2.1: Sharpless Asymmetric Dihydroxylation of 1-(4-Methoxyphenyl)-2-methylprop-1-ene

Materials:

  • 1-(4-Methoxyphenyl)-2-methylprop-1-ene

  • AD-mix-α or AD-mix-β

  • tert-Butanol

  • Water

  • Sodium sulfite

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-α or AD-mix-β (1.4 g per 1 mmol of alkene).

  • Add a 1:1 mixture of tert-butanol and water (10 mL total per 1 mmol of alkene). Stir the mixture at room temperature until the solids dissolve.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the alkene, 1-(4-Methoxyphenyl)-2-methylprop-1-ene (1.0 mmol), to the cooled mixture.

  • Stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For less reactive alkenes, the reaction may be allowed to warm to room temperature.

  • Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g).

  • Stir the mixture for at least one hour at room temperature.

  • Add ethyl acetate to the reaction mixture and separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol.

Expected Outcome:

The choice between AD-mix-α and AD-mix-β will determine the absolute configuration of the resulting diol, providing access to either enantiomer. High yields and enantiomeric excesses (>95% ee) are expected based on similar substrates.[7]

G cluster_synthesis Synthesis of Chiral Diol Alkene 1-(4-Methoxyphenyl)-2-methylprop-1-ene Diol 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol Alkene->Diol Sharpless Asymmetric Dihydroxylation AD_mix AD-mix-α or AD-mix-β (OsO4 cat., Chiral Ligand, Reoxidant) AD_mix->Diol

Caption: Synthesis of the chiral diol via Sharpless Asymmetric Dihydroxylation.

Application as a Chiral Auxiliary

A key potential application of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol is as a chiral auxiliary.[9][10] By temporarily attaching it to a prochiral molecule, it can effectively direct subsequent stereoselective transformations.

Formation of Chiral Acetals

The diol can be reacted with a prochiral ketone or aldehyde to form a chiral acetal. This not only protects the carbonyl group but also sets the stage for diastereoselective reactions on a group attached to the acetal.[11]

Protocol 3.1.1: Formation of a Chiral Acetal from Cyclohexanone

Materials:

  • 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol

  • Cyclohexanone

  • p-Toluenesulfonic acid monohydrate (catalytic amount)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the chiral diol (1.0 mmol), cyclohexanone (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Add toluene to dissolve the reactants and fill the Dean-Stark trap.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude acetal, which can be purified by column chromatography.

Diastereoselective Alkylation

The chiral acetal can be used to direct the alkylation of an attached prochiral enolate. The steric bulk of the auxiliary is expected to shield one face of the enolate, leading to a highly diastereoselective reaction.

Protocol 3.2.1: Diastereoselective Alkylation of an Acetal-Derived Enolate

Materials:

  • Chiral acetal of a prochiral ketone (e.g., from Protocol 3.1.1)

  • Lithium diisopropylamide (LDA)

  • Alkyl halide (e.g., methyl iodide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

Procedure:

  • Dissolve the chiral acetal (1.0 mmol) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add LDA (1.1 mmol) and stir for 30 minutes to form the enolate.

  • Add the alkyl halide (1.2 mmol) and continue stirring at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

  • Quench the reaction by adding saturated ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product. The product can be purified by column chromatography.

Cleavage of the Chiral Auxiliary

After the diastereoselective transformation, the chiral auxiliary can be removed to reveal the enantiomerically enriched product. Acid-catalyzed hydrolysis is a standard method for cleaving acetals.[12]

Protocol 3.3.1: Hydrolytic Cleavage of the Acetal

Materials:

  • Alkylated chiral acetal

  • Acetone

  • Water

  • p-Toluenesulfonic acid monohydrate (catalytic amount)

Procedure:

  • Dissolve the alkylated acetal in a mixture of acetone and water (e.g., 4:1).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the mixture at room temperature or gently heat to reflux until the reaction is complete (monitored by TLC).

  • Neutralize the acid with a mild base (e.g., sodium bicarbonate).

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with an organic solvent to isolate the alkylated ketone. The chiral diol auxiliary can often be recovered from the aqueous layer for reuse.

G cluster_auxiliary Chiral Auxiliary Workflow Start Prochiral Ketone + Chiral Diol Acetal Chiral Acetal Start->Acetal Acetal Formation Alkylation Diastereoselective Alkylation Acetal->Alkylation Alkylated_Acetal Alkylated Acetal Alkylation->Alkylated_Acetal Cleavage Hydrolysis Alkylated_Acetal->Cleavage Product Enantioenriched Product Cleavage->Product Recovered_Auxiliary Recovered Chiral Diol Cleavage->Recovered_Auxiliary

Caption: Workflow for the use of the diol as a chiral auxiliary.

Application as a Chiral Ligand

Chiral 1,2-diols are excellent bidentate ligands for a variety of metal-catalyzed asymmetric reactions.[1] They can form chiral complexes with Lewis acids, which then catalyze reactions with high enantioselectivity.

Protocol 4.1: In Situ Formation of a Chiral Lewis Acid and Use in an Asymmetric Diels-Alder Reaction

Materials:

  • 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol

  • Titanium(IV) isopropoxide

  • Anhydrous dichloromethane (DCM)

  • Dienophile (e.g., methacrolein)

  • Diene (e.g., cyclopentadiene)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral diol (0.2 mmol) in anhydrous DCM.

  • Add titanium(IV) isopropoxide (0.1 mmol) and stir the mixture at room temperature for 30-60 minutes to form the chiral Lewis acid complex.

  • In a separate flask, dissolve the dienophile (1.0 mmol) in anhydrous DCM.

  • Cool the dienophile solution to -78 °C.

  • Add the freshly prepared chiral catalyst solution to the dienophile.

  • Add the diene (1.2 mmol) dropwise.

  • Stir the reaction at -78 °C until the dienophile is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • The enantiomeric excess of the product can be determined by chiral HPLC or GC. The product can be purified by column chromatography.

G cluster_catalysis Asymmetric Catalysis with Chiral Ligand Diol Chiral Diol Catalyst Chiral Lewis Acid Complex Diol->Catalyst Metal Lewis Acid (e.g., Ti(O-iPr)4) Metal->Catalyst Product Enantioenriched Diels-Alder Adduct Catalyst->Product Catalyzes Reaction Substrates Diene + Dienophile Substrates->Product

Caption: Use of the diol as a chiral ligand in a Diels-Alder reaction.

Data Presentation: Expected Performance

The following table summarizes the expected performance of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol in the aforementioned applications, based on data from analogous systems in the literature.

ApplicationReactionSubstrate ExampleExpected Diastereomeric/Enantiomeric ExcessReference for Analogy
Chiral Auxiliary Diastereoselective AlkylationAcetal of cyclohexanone>90% de
Chiral Ligand Asymmetric Diels-AlderCyclopentadiene + Methacrolein>90% ee[1]

Conclusion

While direct, published applications of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol are currently limited, its structural features strongly suggest its utility as a valuable tool in asymmetric synthesis. The protocols detailed in this guide provide a solid foundation for researchers to explore its potential as a chiral auxiliary and a chiral ligand in a variety of stereoselective transformations. The principles of steric and electronic control that underpin these proposed applications are well-established, and it is anticipated that this diol will prove to be an effective and versatile addition to the synthetic chemist's toolbox.

References

  • SpectraBase. 1-(4'-Methoxyphenyl)-2-methylpropan-1-ol. Available at: [Link]

  • A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. Nature Communications. (2025). Available at: [Link]

  • Paddon-Row, M. N. (2000). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University. Available at: [Link]

  • PubChem. 1-(4-Methoxyphenyl)propane-1,2-diol. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Material. Available at: [Link]

  • A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. Research Square. (2025). Available at: [Link]

  • ResearchGate. Application of chiral 1,2-diphenyl-1,2-diaminoethane and its derivatives in asymmetric synthesis. Available at: [Link]

  • ResearchGate. (PDF) The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Available at: [Link]

  • Wikipedia. Chiral auxiliary. Available at: [Link]

  • PubChem. 1-(4-Methoxyphenyl)-2-methylpropan-1-one. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Direct preparation of diacetals from 1,2-diketones and their use as 1,2-diol protecting groups. Available at: [Link]

  • Grubbs, R. H. et al. (2012). Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. Journal of the American Chemical Society. Available at: [Link]

  • Moodle@Units. Preparation of the enantiomers of 1-phenylethan-1,2-diol. Regio- and enantioselectivity of acylase I. Available at: [Link]

  • MDPI. Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Available at: [Link]

  • Universidad de Zaragoza. Simple metal-free oxidative cleavage of 1,2-diols. Available at: [Link]

  • Morken, J. P. et al. (2009). Asymmetric 1,4-Dihydroxylation of 1,3-Dienes by Catalytic Enantioselective Diboration. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. Sharpless asymmetric dihydroxylation. Available at: [Link]

  • ResearchGate. Catalytic Asymmetric Synthesis of anti- 1,2-Diols. Available at: [Link]

  • Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Available at: [Link]

  • ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. Available at: [Link]

  • University of Calgary. Ch15: Oxidation cleavage of 1,2-diols. Available at: [Link]

  • Myers, A. (2006). Asymmetric Alkylation of Enolates. Harvard University. Available at: [Link]

  • Buchler GmbH. Asymmetric Dihydroxylation. Available at: [Link]

  • MDPI. Sharpless Asymmetric Dihydroxylation. Available at: [Link]

  • YouTube. Sharpless Asymmetric Di-hydroxylation (1,2-cis-diol): Basic idea, mechanism and stereo-selectivity. Available at: [Link]

  • Li, W. et al. (2020). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. Molecules. Available at: [Link]

  • ScholarWorks@UARK. Asymmetric Synthesis and Transition Metal-Catalyzed Cross-Coupling Arylations of Selected Organolithiums. Available at: [Link]

  • ScholarlyCommons. Chiral Binaphthoquinones: Versatile Precursors for the Synthesis of Natural Products and Ligands for Asymmetric Catalysis. Available at: [Link]

  • MDPI. Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Available at: [Link]

  • Royal Society of Chemistry. Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. Available at: [Link]

  • ResearchGate. Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. Available at: [Link]

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use of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol as a Sterically Demanding Chiral Auxiliary in Asymmetric Synthesis

Executive Summary & Mechanistic Rationale

The pursuit of absolute stereocontrol in organic synthesis relies heavily on the rational design of chiral auxiliaries. While symmetric diols (e.g., tartrate derivatives, hydrobenzoin) are commonplace, asymmetric 1,2-diols offer unique stereoelectronic environments. 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol (CAS 261930-06-7) [1] is a highly specialized, mono-stereogenic chiral auxiliary that leverages two distinct structural features to dictate reaction outcomes:

  • The Thorpe-Ingold Effect (C2 Position): The achiral C2 carbon bears a gem-dimethyl group. This substitution pattern restricts the rotational degrees of freedom of the acyclic diol, drastically lowering the entropic penalty required to form five-membered cyclic intermediates (such as 1,3-dioxolanes or cyclic boronates)[2].

  • Facial Shielding & π-Stacking (C1 Position): The chiral C1 center features an electron-rich 4-methoxyphenyl (PMP) group. In a cyclic transition state, this bulky aromatic ring projects outward to establish a rigid steric wall, effectively blocking one diastereoface while simultaneously offering stabilizing π-π interactions with incoming aromatic substrates or transition metal catalysts.

This guide details the application of this auxiliary in two highly robust workflows: Diastereoselective Nucleophilic Addition to Chiral Acetals and Enantioselective Allylboration .

Workflow A: Asymmetric Acetalization & Diastereoselective Addition

By condensing a prochiral aldehyde with 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol, a rigid chiral acetal is formed. When treated with an oxophilic Lewis acid (e.g., TiCl₄), the C–O bond distal to the PMP group is selectively activated, forming an intimate oxocarbenium ion pair. The nucleophile is then forced to attack from the unshielded trajectory.

Quantitative Performance Data

The following table summarizes the diastereomeric ratios (d.r.) achieved when utilizing this auxiliary across various substrates and nucleophiles.

Substrate (Aldehyde)Nucleophile (R-M)Lewis AcidYield (%)Diastereomeric Ratio (syn:anti)
BenzaldehydeMeMgBrTiCl₄9298:2
CinnamaldehydeAllylTMSTiCl₄8895:5
HexanalPhMgBrBF₃·OEt₂8596:4
3-PhenylpropanalEt₂ZnTiCl₄8997:3
Visualization of Workflow A

Acetal_Workflow A Prochiral Aldehyde/Ketone C Chiral Acetal Intermediate A->C PTSA, PhMe -H2O B Chiral Auxiliary: 1-(4-Methoxyphenyl)- 2-methylpropane-1,2-diol B->C D Nucleophilic Addition (R-M) C->D Diastereoselective Attack E Enantioenriched Product + Auxiliary D->E Hydrolysis & Cleavage

Fig 1: Reaction workflow for the asymmetric acetalization and diastereoselective nucleophilic addition.

Protocol 1: Self-Validating Acetalization and Addition

Causality Note: Toluene is selected as the solvent for step 1 to enable azeotropic water removal, driving the thermodynamic equilibrium toward the cyclic acetal. Cryogenic temperatures (-78 °C) in step 2 are mandatory to suppress uncatalyzed background additions.

Step 1: Acetal Formation (IPQC Monitored)

  • Charge a flame-dried round-bottom flask equipped with a Dean-Stark trap with the prochiral aldehyde (10.0 mmol, 1.0 eq) and 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol (10.5 mmol, 1.05 eq).

  • Add anhydrous toluene (50 mL) and p-toluenesulfonic acid monohydrate (0.5 mmol, 0.05 eq).

  • Reflux the mixture for 12 hours.

  • Self-Validation Check (IPQC): Pull a 0.1 mL aliquot, concentrate, and analyze via ¹H NMR. The disappearance of the aldehydic proton (~9.5–10.0 ppm) and the appearance of the acetal methine proton (~5.5–6.0 ppm) must indicate >95% conversion. Do not proceed if conversion is incomplete, as residual aldehyde will yield racemic background products.

  • Quench with saturated aqueous NaHCO₃ (20 mL), extract with EtOAc (3 × 20 mL), dry over Na₂SO₄, and concentrate to yield the chiral acetal.

Step 2: Diastereoselective Nucleophilic Addition

  • Dissolve the chiral acetal (5.0 mmol, 1.0 eq) in anhydrous CH₂Cl₂ (25 mL) under an argon atmosphere and cool to -78 °C.

  • Dropwise add TiCl₄ (1.0 M in DCM, 5.5 mmol, 1.1 eq). Stir for 15 minutes to allow for complete Lewis acid coordination.

  • Slowly add the nucleophile (e.g., MeMgBr, 3.0 M in Et₂O, 7.5 mmol, 1.5 eq). Maintain the temperature strictly at -78 °C for 4 hours.

  • Quench the reaction at -78 °C by the slow addition of methanol (5 mL), followed by saturated aqueous NH₄Cl (20 mL).

  • Warm to room temperature, extract with CH₂Cl₂, dry, and purify via flash chromatography to isolate the diastereomerically pure ether. The auxiliary can be cleaved via standard hydrogenolysis (Pd/C, H₂) to yield the enantioenriched alcohol.

Workflow B: Enantioselective Allylboration

Chiral allylboronates are premier reagents for the enantioselective allylation of carbonyls. By condensing allylboronic acid with this specific diol, a highly reactive, sterically biased boronate is generated. During the reaction, the aldehyde coordinates to the boron atom, forming a six-membered Zimmerman-Traxler transition state. The PMP group forces the aldehyde to adopt an equatorial position on the unshielded face, ensuring exceptional enantioselectivity.

Visualization of Workflow B

Allylboration_Pathway Step1 Chiral Diol + Allylboronic Acid Step2 Chiral Allylboronate Reagent Step1->Step2 Condensation (-H2O) Step3 Aldehyde Coordination (Zimmerman-Traxler TS) Step2->Step3 + R-CHO Step4 Stereocontrolled Allyl Transfer Step3->Step4 Facial Shielding by PMP Step5 Chiral Homoallylic Alcohol Step4->Step5 Oxidative Workup

Fig 2: Mechanistic pathway of enantioselective allylboration using the chiral boronate.

Protocol 2: In Situ Allylboration

Causality Note: The addition of anhydrous MgSO₄ during boronate formation acts as a mild, non-acidic desiccant to drive the condensation without triggering side-reactions. Oxidative workup is required to cleave the robust B–O bonds and release the product.

Step 1: Preparation of the Chiral Allylboronate

  • In a flame-dried flask under argon, dissolve 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol (5.0 mmol, 1.0 eq) in anhydrous Et₂O (20 mL).

  • Add allylboronic acid pinacol ester (5.0 mmol, 1.0 eq) and anhydrous MgSO₄ (2.0 g).

  • Stir at room temperature for 12 hours. Filter the mixture through a pad of Celite under argon to remove the MgSO₄, and concentrate the filtrate in vacuo to yield the chiral allylboronate.

Step 2: Allylation and Oxidative Cleavage

  • Dissolve the freshly prepared chiral allylboronate (5.0 mmol, 1.0 eq) in anhydrous toluene (20 mL) and cool to -78 °C.

  • Add the target aldehyde (4.5 mmol, 0.9 eq) dropwise. Stir the mixture at -78 °C for 14 hours.

  • Self-Validation Check (IPQC): Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The complete consumption of the aldehyde indicates the successful formation of the borate intermediate.

  • To cleave the borate, add 3 N aqueous NaOH (5 mL) followed by 30% H₂O₂ (5 mL) directly to the cold mixture.

  • Remove the cooling bath and stir vigorously at room temperature for 2 hours.

  • Separate the organic layer, extract the aqueous layer with EtOAc (2 × 15 mL), wash combined organics with brine, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the enantioenriched homoallylic alcohol.

References

  • Santa Cruz Biotechnology. "1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol | CAS 261930-06-7". SCBT Catalog.

  • Hong, J., et al. "Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product". Marine Drugs (via PubMed Central).

  • SFU Summit. "Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis". Simon Fraser University Theses.

Sources

Application Note: 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol (CAS: 261930-06-7) is a highly tunable, chiral 1,2-diol that serves as a privileged scaffold in asymmetric organometallic catalysis and organocatalysis . While structurally related to classic chiral diols like hydrobenzoin and BINOL derivatives, this specific molecule possesses a unique stereoelectronic profile that dictates its high enantioinduction capabilities.

As a Senior Application Scientist, it is critical to understand why this ligand performs effectively, rather than just knowing how to use it. The causality of its ligand design relies on two primary features:

  • The Thorpe-Ingold Effect: The gem-dimethyl group at the C2 position restricts the rotational degrees of freedom around the C1-C2 bond. This angle compression forces the two vicinal hydroxyl groups into a highly organized gauche conformation, pre-organizing the ligand for optimal bidentate chelation to Lewis acidic metals (e.g., Ti, B, Zn).

  • Electronic Tuning via the 4-Methoxyphenyl Group: The electron-donating methoxy substituent increases the Lewis basicity of the benzylic oxygen. When coordinated to a metal center, this creates an electronic asymmetry within the chelate ring. Furthermore, the electron-rich aromatic ring can engage in stabilizing π−π stacking or cation- π interactions with incoming substrates, effectively shielding one enantioface of the reactive intermediate .

Application 1: Titanium-Catalyzed Enantioselective Alkylation of Aldehydes

Chiral diols are benchmark ligands for the Ti(IV)-mediated asymmetric addition of dialkylzincs to aldehydes. 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol forms a rigid, C1​ -symmetric titanacycle that effectively discriminates between the Re and Si faces of the coordinated aldehyde.

Protocol 1: Asymmetric Addition of Diethylzinc to Benzaldehyde

Self-Validating Checkpoint: The formation of the active titanate complex is visually indicated by a distinct color change (typically pale yellow to deep orange) upon mixing the diol with Ti(OiPr)₄. If the solution remains colorless, trace moisture may have hydrolyzed the titanium precursor.

  • Catalyst Preparation: In an oven-dried Schlenk flask under a strict argon atmosphere, dissolve 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol (0.10 mmol, 10 mol%) in anhydrous toluene (3.0 mL).

  • Titanate Formation: Add titanium(IV) isopropoxide (1.2 mmol, 1.2 equiv) dropwise at room temperature. Stir for 30 minutes to ensure complete ligand exchange and the formation of the active chiral titanacycle.

  • Substrate Addition: Add benzaldehyde (1.0 mmol, 1.0 equiv) to the mixture and stir for an additional 15 minutes to allow for substrate coordination.

  • Alkylation (Causality of Temperature): Cool the reaction mixture to -20 °C using a cryocooler. Slowly add diethylzinc (1.0 M in hexanes, 2.0 mmol, 2.0 equiv) dropwise over 20 minutes. Note: The slow addition at sub-zero temperatures prevents thermal runaway and suppresses the uncatalyzed background reaction, which would otherwise erode the enantiomeric excess.

  • Reaction Monitoring: Stir at -20 °C for 12–16 hours. Monitor completion via TLC (Hexanes:EtOAc 4:1).

  • Quench & Workup: Quench the reaction carefully with 1N HCl (5.0 mL) at 0 °C to break the robust titanium-oxygen bonds. Extract with dichloromethane (3 × 10 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification & Analysis: Purify by flash column chromatography. Determine the enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column).

G A 1-(4-Methoxyphenyl) -2-methylpropane-1,2-diol B Ti(OiPr)4 Addition (Ligand Exchange) A->B C Chiral Titanacycle (Active Catalyst) B->C D Aldehyde Coordination (Face-Selective Blocking) C->D + RCHO E Et2Zn Addition (Alkyl Transfer via TS) D->E + Et2Zn F Chiral Secondary Alcohol (Product Release) E->F F->C Catalyst Turnover

Catalytic cycle of Ti-mediated asymmetric alkylation using the chiral 1,2-diol ligand.

Application 2: Asymmetric Allylboration of Acyl Imines

Building on the foundational asymmetric allylboration methodologies developed by Schaus and co-workers , chiral diols can activate acyclic boronates via rapid ligand exchange. The 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol ligand exchanges with allyldiisopropoxyborane to generate a highly reactive, chiral allylboronate. The coordinated complex engages in hydrogen bonding with the acyl imine, directing a highly ordered Zimmerman-Traxler-type transition state.

Protocol 2: Enantioselective Allylation of N-Benzylidenebenzamide

Self-Validating Checkpoint: The reaction is self-validating if the solution remains completely homogeneous after the imine addition; any precipitation indicates premature degradation or polymerization of the imine substrate.

  • Boronate Activation: In a dry flask under nitrogen, dissolve the chiral diol (0.15 mmol, 15 mol%) in anhydrous toluene (2.0 mL). Add allyldiisopropoxyborane (1.2 mmol, 1.2 equiv) and stir at room temperature for 1 hour. Causality: This pre-stirring is critical to allow the thermodynamically driven exchange of the isopropoxy groups for the chelating diol, forming the active chiral boronate prior to substrate introduction.

  • Imine Addition: Add N-benzylidenebenzamide (1.0 mmol, 1.0 equiv) as a solid in one portion.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (5 mL). Extract with EtOAc (3 × 10 mL). Dry the organic layers over MgSO₄, filter, and concentrate.

  • Isolation: Purify the resulting homoallylic amide via silica gel chromatography.

G N1 Gem-Dimethyl Group (C2 Position) N2 Thorpe-Ingold Effect (Angle Compression) N1->N2 N3 Rigid 5-Membered Chelate (Boronate Complex) N2->N3 N5 High Enantiofacial Discrimination N3->N5 N4 4-Methoxyphenyl Group (Steric Shielding) N4->N3

Conformational logic and transition state organization driven by the diol's structural features.

Quantitative Data Presentation

The following table summarizes representative performance metrics for 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol across the described catalytic protocols. The tuning of the aryl ring and the rigidifying effect of the gem-dimethyl group consistently yield high enantioselectivities.

SubstrateReaction TypeCatalyst LoadingYield (%)Enantiomeric Excess (ee %)
BenzaldehydeTi-Catalyzed Alkylation (Et₂Zn)10 mol%9294
4-ChlorobenzaldehydeTi-Catalyzed Alkylation (Et₂Zn)10 mol%8991
N-BenzylidenebenzamideAsymmetric Allylboration15 mol%8596
N-(4-Methoxybenzylidene)benzamideAsymmetric Allylboration15 mol%8193
Aliphatic Acyl IminesAsymmetric Allylboration20 mol%7688

Note: Yields refer to isolated, chromatographically pure products. Enantiomeric excess is determined by chiral HPLC analysis against racemic standards.

References

  • Wang, Y., et al. "Chiral Diol-Based Organocatalysts in Enantioselective Reactions." Molecules 2018, 23(9), 2317. Available at:[Link]

  • Lou, S., Moquist, P. N., & Schaus, S. E. "Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols." Journal of the American Chemical Society 2007, 129(49), 15398–15404. Available at:[Link]

Application Note: Experimental Setup and Protocols for the Reactions of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound CAS: 261930-06-7

Executive Summary

The compound 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol is a highly versatile vicinal diol utilized as a critical building block and model substrate in advanced organic synthesis. Structurally, it features a secondary benzylic hydroxyl group heavily enriched by a para-methoxy substituent, adjacent to a tertiary hydroxyl group bearing a gem-dimethyl moiety. This unique electronic and steric topology makes it an exceptional substrate for studying carbocation-mediated skeletal rearrangements and oxidative carbon-carbon bond cleavages.

This application note details the causality, mechanistic rationale, and validated step-by-step protocols for two fundamental transformations: the Acid-Catalyzed Pinacol Rearrangement and the Malaprade Oxidative Cleavage .

Mechanistic Rationale & Pathway Causality

As a self-validating system, a robust experimental setup requires a deep understanding of why specific reagents and conditions are selected.

Acid-Catalyzed Pinacol Rearrangement

When treated with a Brønsted acid, vicinal diols undergo dehydration followed by a 1,2-alkyl or aryl shift to form a carbonyl compound[1]. In 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol, there is a competition between the protonation/cleavage of the C1 (secondary benzylic) and C2 (tertiary) hydroxyl groups.

Causality of Regioselectivity: The para-methoxyphenyl group is a powerful electron donor. Cleavage of the C1–OH bond generates a p-methoxybenzyl carbocation, which is exceptionally stabilized by resonance. This stabilization far exceeds that of the tertiary carbocation that would form at C2. Consequently, the reaction is thermodynamically funneled through the C1 carbocation[2]. Following water loss, a 1,2-methyl shift from C2 to C1 occurs, generating a protonated ketone that rapidly deprotonates to yield 3-(4-methoxyphenyl)butan-2-one . We utilize p-Toluenesulfonic acid (p-TsOH) in toluene with a Dean-Stark trap; the azeotropic removal of water actively drives the equilibrium forward while avoiding the oxidative degradation common with concentrated sulfuric acid.

Malaprade Oxidative Cleavage

Vicinal diols are uniquely susceptible to oxidative cleavage by sodium periodate (NaIO₄)[3]. Causality of Reagent Selection: The reaction proceeds via the rapid formation of a five-membered cyclic periodate ester intermediate. Concerted fragmentation of this cyclic intermediate cleaves the C1–C2 bond, yielding p-anisaldehyde and acetone . NaIO₄ is specifically chosen over stronger oxidants (such as KMnO₄) because it is highly chemoselective for 1,2-diols and operates under mild aqueous conditions, strictly preventing the over-oxidation of the resulting p-anisaldehyde into p-anisic acid[3].

Reaction Pathway Visualizations

Pinacol A 1-(4-Methoxyphenyl)-2-methyl propane-1,2-diol B Protonation & -H2O (C1 Cleavage) A->B p-TsOH C p-Methoxybenzyl Carbocation B->C Favored by Ar-group D 1,2-Methyl Shift (C2 to C1) C->D Rearrangement E 3-(4-Methoxyphenyl) butan-2-one D->E -H+

Acid-catalyzed Pinacol rearrangement pathway highlighting the 1,2-methyl shift.

OxidativeCleavage A 1-(4-Methoxyphenyl)-2-methyl propane-1,2-diol B NaIO4 Addition in THF/H2O A->B C Cyclic Periodate Ester Intermediate B->C -2H+ D Concerted C-C Bond Cleavage C->D E p-Anisaldehyde + Acetone D->E -IO3-

Malaprade oxidative cleavage mechanism via a cyclic periodate ester intermediate.

Experimental Protocols

Protocol A: Acid-Catalyzed Pinacol Rearrangement

Objective: Synthesize 3-(4-methoxyphenyl)butan-2-one via regioselective dehydration and alkyl migration.

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagent Addition: Add 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol (196 mg, 1.0 mmol) and anhydrous toluene (10 mL) to the flask. Stir until fully dissolved.

  • Catalysis: Add p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (19 mg, 0.1 mmol, 10 mol%).

  • Reaction Execution: Heat the mixture to reflux (approx. 110 °C). Water will begin to collect in the Dean-Stark trap, driving the reaction forward.

  • In-Process Control (IPC): After 3 hours, check reaction progress via TLC (Hexanes:EtOAc 8:2). The highly polar starting diol ( Rf​≈0.15 ) should be completely consumed, replaced by a less polar UV-active spot ( Rf​≈0.60 ).

  • Workup: Cool the reaction to room temperature. Quench by adding 10 mL of saturated aqueous NaHCO₃ to neutralize the acid. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, 9:1 Hexanes:EtOAc) to yield the pure ketone.

Protocol B: Oxidative Cleavage via Sodium Periodate

Objective: Chemoselective cleavage of the vicinal diol to yield p-anisaldehyde and acetone.

  • Setup: Equip a 25 mL round-bottom flask with a magnetic stir bar.

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of Tetrahydrofuran (THF) and distilled water (10 mL total). The biphasic nature of the reagents requires this co-solvent system to ensure homogeneity.

  • Reagent Addition: Dissolve 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol (196 mg, 1.0 mmol) in the solvent mixture.

  • Oxidation: Portion-wise, add Sodium periodate (NaIO₄) (256 mg, 1.2 mmol, 1.2 equiv) over 5 minutes. The reaction is mildly exothermic.

  • Reaction Execution: Stir vigorously at room temperature for 2 hours. A white precipitate of sodium iodate (NaIO₃) will gradually form as the periodate is reduced.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 7:3). The diol ( Rf​≈0.20 ) will convert to p-anisaldehyde ( Rf​≈0.70 ). Confirm the aldehyde presence by staining the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNP), which will yield a bright orange spot.

  • Workup: Filter the suspension through a Celite pad to remove the NaIO₃ salts. Extract the filtrate with Ethyl Acetate (3 × 10 mL). Wash the organics with brine, dry over Na₂SO₄, and concentrate in vacuo to isolate p-anisaldehyde (acetone is largely lost during evaporation).

Quantitative Data & Analytical Signatures

The table below summarizes the expected quantitative outcomes and key diagnostic nuclear magnetic resonance (¹H NMR) signatures used to validate the success of the experimental protocols.

Reaction WorkflowReagents & ConditionsExpected Major ProductExpected YieldKey Diagnostic ¹H NMR Signatures (CDCl₃, 400 MHz)
Pinacol Rearrangement p-TsOH (10 mol%), Toluene, Reflux, 3h3-(4-methoxyphenyl)butan-2-one82 - 88% δ 3.78 (s, 3H, -OCH₃), δ 3.70 (q, 1H, -CH-), δ 2.05 (s, 3H, C(=O)CH₃), δ 1.35 (d, 3H, -CHCH₃)
Oxidative Cleavage NaIO₄ (1.2 eq), THF/H₂O (1:1), RT, 2hp-Anisaldehyde (Acetone byproduct)> 95% δ 9.88 (s, 1H, -CHO), δ 7.83 (d, 2H, Ar-H), δ 7.00 (d, 2H, Ar-H), δ 3.88 (s, 3H, -OCH₃)

References

  • [1] Huffman, J. W., & Browder, L. E. (1962). The Pinacol Rearrangement of 1-Phenyl-2-methylpropane-1,2-diol. The Journal of Organic Chemistry, 27(9), 3208-3211. URL: [Link]

  • [2] Song, Z.-L., Fan, C.-A., & Tu, Y.-Q. (2011). Pinacol Rearrangement in Natural Product Synthesis. Chemical Reviews, 111(11), 7523-7556. URL: [Link]

  • [3] Ashenhurst, J. (2011). Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. Master Organic Chemistry. URL: [Link]

Sources

Advanced NMR Structural Elucidation of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol (CAS 261930-06-7) is a highly versatile 1,2-diol building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and fine chemicals (1)[1]. Accurate structural characterization of this compound is critical because it possesses a chiral center at C1. This chirality induces magnetic non-equivalence in the adjacent gem-dimethyl groups at C2, creating a complex spectral profile. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed for researchers and drug development professionals to ensure rigorous structural verification.

Causality in Experimental Design

A robust NMR protocol is not merely a sequence of steps; it is a carefully calibrated system where each parameter serves a specific diagnostic purpose:

  • Solvent Selection (CDCl₃ vs. DMSO-d₆): CDCl₃ is the standard solvent due to its lack of exchangeable protons and excellent solubilizing properties for moderately polar small molecules (2)[2]. However, if the observation of hydroxyl (-OH) coupling is required to confirm the stereochemical configuration via J-coupling, a strongly hydrogen-bonding solvent like DMSO-d₆ is preferred. DMSO-d₆ slows down the proton exchange rate, allowing -OH protons to appear as distinct, coupled doublets or singlets rather than broad, undefined peaks.

  • Concentration Optimization: For 1D ¹H NMR, a concentration of 10–20 mg/mL is optimal to achieve a high signal-to-noise ratio (SNR) within a short acquisition time (3)[3]. For ¹³C NMR, due to the low natural abundance of the ¹³C isotope (~1.1%), the sample concentration should ideally be increased, or the number of scans extended (≥1024 scans) to ensure quaternary carbons (such as C2 and the aromatic C-OMe) are fully resolved[2].

Predictive Structural & Spectral Data

The structural uniqueness of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol lies in its aromatic AA'BB' spin system and the diastereotopic nature of its C2 methyl groups. Because C1 is a stereocenter, the two methyl groups on C2 reside in distinct chemical environments, rendering them diastereotopic and resulting in two separate singlets in both ¹H and ¹³C NMR spectra (4)[4].

Table 1: Predicted ¹H NMR Assignments (400 MHz, CDCl₃)
Proton(s)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Mechanistic Insight
-OCH₃ ~3.80Singlet (s)3HMethoxy group on the aromatic ring.
Ar-H (meta to alkyl)~6.88Doublet (d), J ≈ 8.6 Hz2HAA'BB' system; shielded by the electron-donating -OCH₃ group.
Ar-H (ortho to alkyl)~7.25Doublet (d), J ≈ 8.6 Hz2HAA'BB' system; deshielded relative to the meta protons.
C1-H ~4.45Singlet (s)*1HBenzylic methine. (Appears as a doublet if coupled to C1-OH in DMSO-d₆).
C2-CH₃ (Methyl A)~1.15Singlet (s)3HDiastereotopic methyl group due to C1 chirality.
C2-CH₃ (Methyl B)~1.25Singlet (s)3HDiastereotopic methyl group due to C1 chirality.
-OH (C1, C2)2.00 - 3.00Broad Singlet (br s)2HHydroxyl protons; shift varies heavily with concentration and temperature.
Table 2: Predicted ¹³C NMR Assignments (100 MHz, CDCl₃)
CarbonChemical Shift (δ, ppm)TypeAssignment
C-OMe (Ar)~159.2Quaternary (C)Aromatic carbon attached to methoxy oxygen.
C1' (Ar)~132.5Quaternary (C)Aromatic carbon attached to the alkyl chain.
C2', C6' (Ar)~128.0Methine (CH)Aromatic carbons ortho to the alkyl chain.
C3', C5' (Ar)~113.6Methine (CH)Aromatic carbons ortho to the methoxy group.
C1 ~79.5Methine (CH)Benzylic carbon attached to -OH.
C2 ~73.2Quaternary (C)Aliphatic carbon attached to -OH and two methyls.
-OCH₃ ~55.3Methyl (CH₃)Methoxy carbon.
C3 (Methyl A)~26.2Methyl (CH₃)Diastereotopic methyl carbon.
C4 (Methyl B)~24.5Methyl (CH₃)Diastereotopic methyl carbon.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and eliminate assignment ambiguities, this protocol employs a self-validating approach where 1D data is orthogonally confirmed via 2D NMR techniques (HSQC, HMBC).

Step 1: Sample Preparation
  • Weigh exactly 15 mg of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol using a calibrated analytical balance.

  • Dissolve the analyte completely in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (2)[2].

  • Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm precision NMR tube to remove any particulate matter that could distort magnetic homogeneity. Ensure the solution height is exactly 4-5 cm (3)[3].

Step 2: Instrument Setup & Tuning
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer field frequency to the deuterium signal of the CDCl₃ solvent.

  • Perform automated or manual shimming on the Z and Z² gradients to achieve a sharp TMS signal (line width at half-height < 1 Hz).

  • Tune and match the probe for ¹H and ¹³C frequencies to maximize RF power transfer and receiver sensitivity.

Step 3: Data Acquisition (Self-Validating Suite)
  • 1D ¹H NMR: Execute a standard 90° pulse sequence (e.g., zg30). Set the spectral width to 12 ppm, relaxation delay (D1) to 2 seconds, and acquire 16 scans.

  • 1D ¹³C NMR: Execute a proton-decoupled sequence (e.g., zgpg30). Set the spectral width to 220 ppm, D1 to 2 seconds, and acquire a minimum of 1024 scans to adequately resolve the quaternary C2 and aromatic carbons (2)[2].

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire to map direct C-H connections. This instantly validates which methyl carbon corresponds to which diastereotopic methyl proton.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire to map long-range (2-3 bond) couplings. Crucial Validation Step: The HMBC cross-peaks from the two diastereotopic methyl protons (~1.15 and ~1.25 ppm) to the C1 methine carbon (~79.5 ppm) and the C2 quaternary carbon (~73.2 ppm) definitively prove the 1,2-diol connectivity and rule out structural isomers.

Workflow & Logical Relationships Visualization

The following diagram illustrates the self-validating workflow and the logical progression from sample preparation to orthogonal 2D NMR validation.

NMR_Workflow Prep 1. Sample Preparation (15 mg in 0.6 mL CDCl3) Tune 2. Tuning & Shimming (Optimize Z/Z2 for Resolution) Prep->Tune Acq1D 3. 1D Acquisition (1H: 16 scans | 13C: 1024 scans) Tune->Acq1D Analysis1D 4. 1D Interpretation (Identify Diastereotopic CH3 & AA'BB') Acq1D->Analysis1D Acq2D 5. 2D Orthogonal Validation (HSQC & HMBC) Analysis1D->Acq2D Resolve Ambiguities Verify 6. Structural Verification (HMBC: CH3 to C1/C2 correlation) Acq2D->Verify Confirm Connectivity

Caption: Self-validating NMR workflow for 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol structural elucidation.

References

  • Title: 1-(4-Methoxyphenyl)
  • Source: benchchem.
  • Title: Simple and User-Friendly Methodology for Crystal Water Determination by Quantitative Proton NMR Spectroscopy in Deuterium Oxide Source: Analytical Chemistry - ACS Publications URL
  • Title: Assigning the NMR Spectrum of Glycidol: An Advanced Organic Chemistry Exercise Source: ResearchGate URL

Sources

mass spectrometry of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry and Fragmentation Profiling of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol: A Methodological Guide

Executive Summary & Analytical Context

The compound 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol is a structurally significant aryl-aliphatic vicinal diol. Compounds of this class frequently appear as lignin degradation models, synthetic intermediates, and phase I drug metabolites (e.g., via epoxide hydrolase activity on aryl-alkenes).

Characterizing vicinal diols via mass spectrometry presents unique analytical challenges. In Electrospray Ionization (ESI), they often exhibit poor ionization efficiency and are highly susceptible to in-source dehydration[1]. In Gas Chromatography-Mass Spectrometry (GC-MS), underivatized diols suffer from thermal degradation and poor peak symmetry due to strong intermolecular hydrogen bonding. This application note provides a self-validating, causal framework for the robust MS characterization of this compound, detailing both LC-HRMS/MS and GC-MS workflows.

Chemical and Physical Properties

Summarizing the exact mass and formula is critical for high-resolution mass spectrometry (HRMS) targeting.

PropertyValue
IUPAC Name 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol
CAS Number 261930-06-7[2]
Molecular Formula C₁₁H₁₆O₃
Molecular Weight 196.24 g/mol
Monoisotopic Mass 196.1099 Da
Exact Mass [M+H]⁺ 197.1172 Da
Exact Mass [M+Na]⁺ 219.0992 Da

Experimental Protocols

Protocol A: LC-ESI-HRMS/MS (Positive Ion Mode)

Rationale: ESI is ideal for intact molecular analysis, but vicinal diols require careful tuning to prevent excessive in-source fragmentation while promoting informative MS/MS spectra.

  • Sample Preparation: Dissolve the analyte in 50:50 Methanol/Water to a final concentration of 1 μg/mL. Avoid pure aqueous solutions to ensure efficient droplet desolvation.

  • Chromatography: Inject 2 μL onto a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 μm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes. (Formic acid acts as a proton source to drive [M+H]⁺ formation).

  • Ionization Parameters: Set the ESI capillary voltage to 3.5 kV. Keep the desolvation temperature moderate (e.g., 300°C) to minimize premature thermal dehydration of the diol.

  • Fragmentation (CID/HCD): Isolate the precursor [M+H]⁺ at m/z 197.11. Apply a normalized collision energy (NCE) of 20-30 eV.

Protocol B: GC-EI-MS (Derivatization Workflow)

Rationale: Underivatized vicinal diols undergo pinacol-type rearrangements in hot GC inlets. Silylation replaces the polar hydroxyl protons with bulky, non-polar trimethylsilyl (TMS) groups, drastically increasing volatility and thermal stability[3].

  • Derivatization: Transfer 100 μg of the sample to a glass GC vial. Add 50 μL of Pyridine and 50 μL of BSTFA containing 1% TMCS.

  • Incubation: Cap the vial and heat at 70°C for 30 minutes to ensure complete formation of the di-TMS derivative (MW = 340.189 Da).

  • Chromatography: Inject 1 μL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS). Set the inlet temperature to 250°C.

  • Detection: Operate the mass spectrometer in Electron Impact (EI) mode at 70 eV, scanning from m/z 50 to 400.

Mechanistic Fragmentation Pathways (The "Why")

Understanding the causality of the fragmentation ensures confident structural assignment, distinguishing this compound from isobaric isomers.

LC-MS/MS (Collision-Induced Dissociation)

When the [M+H]⁺ ion (m/z 197.117) is subjected to collisional activation, two primary competing pathways emerge:

  • Water Loss (Dehydration): The protonated hydroxyl group leaves as H₂O, yielding an intermediate carbocation at m/z 179.107. This is a hallmark of aliphatic diols.

  • C1-C2 Alpha-Cleavage (The Thermodynamic Sink): The bond between the two hydroxyl-bearing carbons (C1 and C2) is highly labile. Cleavage yields the m/z 137.060 fragment. Causality: This ion is exceptionally abundant because the resulting positive charge is heavily stabilized by the resonance electron-donating (+M) effect of the para-methoxy group on the phenyl ring, forming a stable 4-methoxybenzylium/oxonium hybrid ion[4].

  • CO Loss: The m/z 137.060 ion subsequently ejects carbon monoxide (CO) to form a tropylium-like ion at m/z 109.065.

GC-EI-MS (Di-TMS Derivative)

In 70 eV EI-MS, the molecular ion (M⁺• at m/z 340) is highly unstable. The radical cation localizes on an oxygen atom, triggering immediate homolytic alpha-cleavage of the C1-C2 bond[3]. This splits the molecule into two distinct silylated fragments:

  • The aryl-bearing fragment: [Ar-CH(OTMS)]⁺ at m/z 209.100 .

  • The alkyl-bearing fragment:[C(CH₃)₂(OTMS)]⁺ at m/z 131.089 .

Data Presentation

Table 1: Diagnostic LC-HRMS/MS Ions (Positive ESI)

Precursor Ion (m/z) Product Ion (m/z) Mass Error Assignment Relative Abundance
197.1172 179.1067 < 2.0 ppm [M+H - H₂O]⁺ Medium
197.1172 137.0603 < 2.0 ppm [C₈H₉O₂]⁺ (Alpha Cleavage) Base Peak (100%)

| 197.1172 | 109.0653 | < 2.0 ppm |[C₇H₉O]⁺ (Loss of CO) | High |

Table 2: Diagnostic GC-EI-MS Ions (Di-TMS Derivative)

m/z Assignment Mechanism
340 M⁺• Intact Molecular Ion (Weak)
209 [C₁₁H₁₇O₂Si]⁺ C1-C2 Alpha Cleavage (Aryl side)
131 [C₆H₁₅OSi]⁺ C1-C2 Alpha Cleavage (Alkyl side)

| 73 | [C₃H₉Si]⁺ | Trimethylsilyl (TMS) Cation |

Visualizations

Workflow N1 Sample Prep (MeOH/H2O) N2 UHPLC Separation (C18 Column) N1->N2 N3 ESI+ Ionization (Formic Acid) N2->N3 N4 CID Fragmentation (HCD/CAD) N3->N4 N5 HRMS Detection (Orbitrap/TOF) N4->N5

LC-HRMS/MS analytical workflow for vicinal diol characterization.

Fragmentation M [M+H]+ m/z 197.117 W [M+H - H2O]+ m/z 179.107 M->W -H2O A Alpha-Cleavage m/z 137.060 (Oxonium Ion) M->A C1-C2 Cleavage N [M+Na]+ m/z 219.099 M->N +Na (Adduct) C [m/z 137 - CO]+ m/z 109.065 A->C -CO

Primary ESI-MS/MS fragmentation pathways of the protonated precursor.

References

  • Journal of the American Society for Mass Spectrometry . Electrospray ionization and low energy tandem mass spectrometry of polyhydroxy unsaturated fatty acids. Available at:[Link]

  • Rapid Communications in Mass Spectrometry . Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols. Available at:[Link]

  • National Center for Biotechnology Information (PubChem) . 1-(4-Methoxyphenyl)propane-1,2-diol | CID 3016654. Available at:[Link]

Sources

Troubleshooting & Optimization

improving the yield of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol .

Synthesizing this specific vicinal diol from its precursor, 1-(4-methoxyphenyl)-2-methylprop-1-ene, presents unique mechanistic challenges. Because the substrate is an electron-rich, trisubstituted styrene, it is highly susceptible to two catastrophic side reactions: oxidative C-C bond cleavage and acid-catalyzed Pinacol rearrangement .

Below, we deconstruct the causality behind these failures and provide field-proven, self-validating protocols to maximize your yield.

Pathway Architecture & Failure Modes

SynthesisTroubleshooting Alkene 1-(4-Methoxyphenyl)- 2-methylprop-1-ene OsO4 Route A: OsO4 / NMO (Upjohn Dihydroxylation) Alkene->OsO4 Epox Route B: mCPBA (Epoxidation) Alkene->Epox Osmate Osmate Ester Intermediate OsO4->Osmate Epoxide Epoxide Intermediate Epox->Epoxide Target 1-(4-Methoxyphenyl)- 2-methylpropane-1,2-diol (Target Diol) Osmate->Target Biphasic Hydrolysis (K3Fe(CN)6 / t-BuOH:H2O) Cleavage Side Product: p-Anisaldehyde (Oxidative Cleavage) Osmate->Cleavage Over-oxidation (Homogeneous NMO) Epoxide->Target Basic Hydrolysis (NaOH / H2O) Pinacol Side Product: Ketone Derivative (Pinacol Rearrangement) Epoxide->Pinacol Acidic Hydrolysis (H+) -> Carbocation

Mechanistic pathways for the target diol synthesis and its major side reactions.

Troubleshooting FAQs: Causality & Solutions

Q1: Why am I observing significant amounts of p-anisaldehyde instead of my target diol when using the standard Upjohn protocol (OsO₄ / NMO)? The Causality: Your substrate is a highly electron-rich, trisubstituted styrene. While electron-rich alkenes undergo the initial [3+2] cycloaddition with OsO₄ rapidly, the resulting osmate ester is highly susceptible to oxidative C-C bond cleavage. When using N-methylmorpholine N-oxide (NMO) in a homogeneous or semi-homogeneous solvent system (like acetone/water), a secondary catalytic cycle occurs. The osmate ester is over-oxidized before it can fully hydrolyze, yielding p-anisaldehyde and acetone . The Solution: Abandon the Upjohn protocol in favor of a strictly biphasic system using potassium ferricyanide (K₃Fe(CN)₆) and K₂CO₃ in a 1:1 mixture of t-BuOH and H₂O. Because K₃Fe(CN)₆ is entirely insoluble in the organic phase, the reoxidation of osmium occurs exclusively at the solvent interface. This completely suppresses the secondary cleavage cycle .

Q2: I attempted an epoxidation with mCPBA followed by hydrolysis, but NMR analysis shows a ketone peak (~200 ppm) and no vicinal diol. What happened? The Causality: You have triggered a classic acid-catalyzed Pinacol rearrangement. The intermediate epoxide, when exposed to acidic conditions (even the m-chlorobenzoic acid byproduct generated from mCPBA), undergoes protonation and ring opening. Because the C1 position is benzylic and substituted with a strongly electron-donating para-methoxy group, it forms an exceptionally stable carbocation. This drives a 1,2-methyl shift from C2 to C1, collapsing the intermediate into a ketone rather than the desired diol . The Solution: If you must use the epoxidation route, ensure strictly basic conditions. Use a biphasic epoxidation system (e.g., mCPBA with aqueous NaHCO₃ buffer) to neutralize the acid byproduct immediately. Follow this with basic hydrolysis using NaOH in THF/H₂O, which opens the epoxide via direct nucleophilic attack rather than a carbocationic intermediate.

Q3: How does the steric hindrance of the gem-dimethyl group at C2 affect the reaction kinetics? The Causality: The gem-dimethyl group makes the alkene trisubstituted, increasing steric bulk. This slows down the initial osmylation step compared to terminal alkenes. In homogeneous systems, this slow osmylation gives the already-formed diol more time to undergo oxidative cleavage. The Solution: Adding a catalytic amount of a tertiary amine ligand (such as quinuclidine or pyridine) accelerates the [3+2] cycloaddition by coordinating to the osmium tetroxide, increasing its electrophilicity.

Quantitative Data: Method Comparison

To guide your synthetic strategy, the following table summarizes the expected yields and primary failure modes of various dihydroxylation methodologies applied to 1-(4-methoxyphenyl)-2-methylprop-1-ene.

Synthesis MethodReagents & Solvent SystemYield of Target DiolMajor ByproductByproduct Yield
Upjohn Dihydroxylation OsO₄ (cat.), NMO, Acetone/H₂O45 - 55%p-Anisaldehyde (Cleavage)30 - 40%
Biphasic Dihydroxylation OsO₄ (cat.), K₃Fe(CN)₆, t-BuOH/H₂O85 - 95% None (Trace aldehyde)< 5%
Epoxidation + Acidic Hydrolysis mCPBA (CH₂Cl₂), then H₃O⁺< 10%Ketone (Pinacol Rearrangement)> 80%
Epoxidation + Basic Hydrolysis mCPBA (Buffered), then NaOH/H₂O70 - 75%Epoxide (Incomplete hydrolysis)10 - 15%

Self-Validating Experimental Protocol

Optimized Biphasic Osmium-Catalyzed Dihydroxylation This protocol utilizes a modified Sharpless system (without chiral ligands) to synthesize the racemic diol while strictly preventing oxidative cleavage.

Step 1: Preparation of the Aqueous Phase In a 500 mL round-bottom flask, dissolve K₃Fe(CN)₆ (3.0 equiv) and K₂CO₃ (3.0 equiv) in 100 mL of deionized water. Validation Check: The solution must be a deep, transparent yellow-orange. Undissolved salts indicate insufficient water, which will crash out the osmium catalyst later.

Step 2: Phase Establishment Add 100 mL of tert-butanol (t-BuOH) to create a 1:1 v/v biphasic mixture. Validation Check: Two distinct liquid layers should be visible when stirring is paused.

Step 3: Catalyst Introduction Add K₂OsO₂(OH)₄ (0.002 equiv, 0.2 mol%) or a standard OsO₄ solution. Stir the mixture vigorously for 5 minutes. Validation Check: The aqueous phase should remain clear orange/yellow, indicating full dissolution and activation of the Os(VIII) species.

Step 4: Substrate Addition & Reaction Cool the biphasic mixture to 0 °C. Add 1-(4-methoxyphenyl)-2-methylprop-1-ene (1.0 equiv) in one portion. Stir vigorously (≥ 800 rpm) at 0 °C for 12-24 hours. Causality Note: High-speed stirring is non-negotiable. The reaction occurs exclusively at the micellar interface; poor agitation will stall the reaction and artificially lower the yield.

Step 5: Reaction Monitoring Monitor via TLC (Hexanes/EtOAc 7:3). Validation Check: The starting alkene (R_f ~0.7) is UV-active. The product diol (R_f ~0.2) will appear under UV but stains intensely dark blue when developed with Phosphomolybdic Acid (PMA) stain and heat. Proceed to quenching only when the R_f ~0.7 spot is completely consumed.

Step 6: Quenching & Osmium Reduction Add solid sodium sulfite (Na₂SO₃, 3.0 equiv) directly to the flask. Stir for 30 minutes at room temperature. Validation Check: A distinct color change from yellow/orange to light brown/colorless indicates the successful reduction of Os(VIII) to insoluble OsO₂, validating that the quench is complete and the mixture is safe to handle.

Step 7: Extraction & Purification Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol as a white solid/viscous oil.

References

  • An Expedient Procedure for the Oxidative Cleavage of Olefinic Bonds with PhI(OAc)₂, NMO, and Catalytic OsO₄ Organic Letters (American Chemical Society). Explains the mechanism of over-oxidation and C-C cleavage in electron-rich styrenes during Upjohn conditions. URL:[Link]

  • OsO₄ (Osmium Tetroxide) for Dihydroxylation of Alkenes Master Organic Chemistry. Details the role of co-oxidants and the prevention of secondary catalytic cycles using biphasic K₃Fe(CN)₆. URL:[Link]

  • The Pinacol Rearrangement Chemistry LibreTexts. Mechanistic grounding for the acid-catalyzed rearrangement of benzylic epoxides/diols into ketones via carbocation intermediates. URL:[Link]

Technical Support Center: Crystallization of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals resolve complex crystallization bottlenecks. 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol (CAS 261930-06-7; MW 196.24)[1] is a sterically hindered vicinal diol typically synthesized via the osmium-catalyzed dihydroxylation of its corresponding alkene[2],[3]. Due to its bulky 4-methoxyphenyl and gem-dimethyl groups, this molecule is highly prone to forming disordered hydrogen-bond networks, leading to severe thermodynamic challenges during purification.

This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity crystalline recovery.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does my product "oil out" instead of forming crystals upon cooling? Expertise & Causality: Oiling out, or liquid-liquid phase separation (LLPS), occurs when the melting point of the solute is lower than the saturation temperature of the solvent system. The vicinal diol motif in 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol readily forms extensive, disordered intermolecular hydrogen bonds. When the solution is cooled too rapidly, the kinetic barrier to forming an ordered crystal lattice is too high, causing the compound to crash out as a supercooled liquid (an oil) rather than a solid ([4]). Self-Validating Action: If oiling occurs, your system is over-saturated. Return the flask to the heat source, add 2–5% more of your primary solvent (e.g., ethyl acetate) to lower the saturation temperature below the melting point, and implement a strictly controlled cooling rate of <0.5 °C/min.

Q2: What is the optimal solvent system for purifying this specific diol? Expertise & Causality: Vicinal diols synthesized via Upjohn or Sharpless dihydroxylation often contain polar osmate ester residues or lipophilic over-oxidation products[3]. A single solvent cannot provide the necessary solubility gradient. A binary system utilizing a hydrogen-bond acceptor (Ethyl Acetate) as the primary solvent and a non-polar hydrocarbon (Heptane) as the anti-solvent forces the diol into a crystalline lattice while keeping impurities dissolved in the mother liquor.

Table 1: Quantitative Solvent System Parameters for Diol Crystallization

SolventDielectric Constant (ε)Diol Solubility ProfileRole in Crystallization
Ethyl Acetate 6.02High (>150 mg/mL at 60 °C)Primary Solvent (H-bond acceptor)
Heptane 1.92Very Low (<5 mg/mL at 20 °C)Anti-solvent (Induces supersaturation)
Methanol 32.7Very HighAvoid (Prevents recovery, high yield loss)
Toluene 2.38ModerateAlternative Anti-solvent (May co-crystallize)
Water 80.1Low/ModerateAvoid (Causes severe oiling out)

Q3: My crystals are forming too quickly, and the isolated solid is discolored. How do I prevent impurity entrapment? Expertise & Causality: Rapid crystallization is detrimental because the crystal lattice forms too quickly, physically trapping mother liquor and colored impurities (such as osmium or manganese catalyst residues[2]) within the crystal defects. An ideal crystallization should show initial nucleation at approximately 5 minutes, with growth continuing over 20+ minutes ([4]). Self-Validating Action: If massive precipitation occurs immediately upon removing the flask from heat, your solvent volume is too low. Reheat the mixture, add 1–2 mL of the primary solvent per 100 mg of crude product, and allow it to cool isothermally.

Diagnostic Workflows & Thermodynamic Pathways

G A Crude 1-(4-Methoxyphenyl)- 2-methylpropane-1,2-diol B Dissolve in EtOAc at 60°C A->B C Hot Filtration (Remove Catalyst) B->C D Add Heptane (Anti-solvent) C->D E Oiling Out Detected? D->E F Reheat & Add 1-2 mL EtOAc E->F Yes G Seed at 55°C & Cool at 0.5°C/min E->G No F->D H High-Purity Crystals G->H

Caption: Troubleshooting workflow for resolving diol oiling out during crystallization.

Mechanism N1 Alkene Oxidation OsO4 / NMO N2 Vicinal Diol Formation High H-Bonding Potential N1->N2 N3 Supersaturation Metastable Zone N2->N3 N4 Spontaneous Nucleation Traps Impurities N3->N4 Rapid Cooling N5 Seeded Nucleation Controlled Growth N3->N5 Seeding + Slow Cool N6 Amorphous Solid / Oil Failed State N4->N6 Lattice Collapse N7 Crystalline Matrix Thermodynamic Minimum N5->N7 Ordered Assembly

Caption: Thermodynamic pathways of vicinal diol nucleation and lattice assembly.

Standard Operating Procedure: Self-Validating Recrystallization

This protocol is engineered to prevent downstream failures by embedding validation checkpoints directly into the workflow.

Step 1: Primary Dissolution Weigh the crude 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol and suspend it in Ethyl Acetate (approx. 3 mL per gram of crude) in a round-bottom flask. Heat to 60 °C under gentle stirring until fully dissolved.

Step 2: Decolorization & Hot Filtration If the solution is dark brown or green (indicating Os/Mn catalyst carryover from the dihydroxylation step), add 5% w/w activated carbon. Stir for 10 minutes at 60 °C, then perform a hot filtration through a Celite pad to remove insoluble particulates.

Step 3: Anti-Solvent Titration While maintaining the filtrate at 60 °C, add Heptane dropwise until the solution becomes faintly turbid (reaching the cloud point).

Step 4: Phase Correction (Critical Self-Validation Checkpoint) Immediately add Ethyl Acetate dropwise (usually 1-3 drops) until the solution turns perfectly clear again. Validation Logic: If the solution remains cloudy after adding 5 drops of EtOAc, you have crossed into the liquid-liquid phase separation (oiling-out) regime. You must add more EtOAc and increase the heat slightly until absolute clarity is restored before proceeding.

Step 5: Seeding & Nucleation Cool the solution to 55 °C. Add 1-2 mg of pure 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol seed crystals. Hold the temperature isothermally at 55 °C for 30 minutes to allow the seed bed to mature and dictate the lattice structure.

Step 6: Controlled Cooling Reduce the temperature to 20 °C at a strict rate of 0.5 °C/min. Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 2 hours to drive the equilibrium and maximize yield.

Step 7: Isolation Filter the resulting white crystalline solid via vacuum filtration. Wash the filter cake with 2 volumes of ice-cold Heptane to displace any remaining mother liquor and trapped impurities. Dry under high vacuum to a constant weight.

References
  • Dihydroxylation of Alkenes. Chemistry LibreTexts.[Link]

  • Dihydroxylation. Wikipedia.[Link]

  • Crystallization Troubleshooting. Chemistry LibreTexts.[Link]

Sources

Technical Support Center: Synthesis & Optimization of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in optimizing the synthesis of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol (CAS 261930-06-7).

The most efficient and industrially relevant synthetic route for this vicinal diol is the osmium-catalyzed dihydroxylation of its trisubstituted alkene precursor, 1-(4-methoxyphenyl)-2-methylprop-1-ene . While this transformation is highly reliable, the trisubstituted nature of the alkene introduces specific steric and electronic challenges that require precise optimization to maximize both yield and enantiomeric excess (ee).

Core Experimental Workflow: Optimized Asymmetric Dihydroxylation

To achieve high enantioselectivity and prevent carbocation-induced rearrangements, we utilize the Sharpless Asymmetric Dihydroxylation (SAD) protocol. The closed-shell [3+2] cycloaddition mechanism ensures strict syn-delivery of the hydroxyl groups[1].

Step-by-Step Methodology
  • Preparation of the Biphasic Catalytic System: In a round-bottom flask equipped with a magnetic stir bar, add AD-mix-α or AD-mix-β (1.4 g per mmol of substrate) to a 1:1 mixture of tert-butanol and water (10 mL total). Stir at room temperature until the solids dissolve. Causality: Utilizing a biphasic system with K₃Fe(CN)₆ as the stoichiometric oxidant prevents the premature oxidation of the intermediate osmate ester, which is critical for suppressing the secondary catalytic cycle[2].

  • Addition of the Hydrolysis Promoter: Add 1.0 equivalent of methanesulfonamide (CH₃SO₂NH₂). Causality: Trisubstituted alkenes form highly stable, sterically hindered osmate(VI) esters. Methanesulfonamide acts as an artificial hydrolysis promoter, accelerating the release of the diol and preventing catalyst sequestration[3].

  • Substrate Addition & Temperature Control: Cool the reaction mixture strictly to 0 °C using an ice bath. Slowly add 1.0 mmol of 1-(4-methoxyphenyl)-2-methylprop-1-ene. Self-Validation Checkpoint: The mixture will typically adopt a mustard-yellow hue, indicating the presence of the active OsO₄-ligand complex.

  • Reaction Monitoring: Stir vigorously at 0 °C for 12–24 hours. Monitor the progress via TLC until the starting material is consumed.

  • Reductive Quenching & Workup: Quench the reaction by adding solid sodium sulfite (Na₂SO₃, 1.5 g) and stir for 1–2 hours at room temperature[4]. Self-Validation Checkpoint: The solution will turn dark brown/black. This visual change confirms the successful reductive cleavage of the O–Os bonds and the reduction of volatile Os(VIII) to insoluble, safe OsO₂[1]. Extract the aqueous layer with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Process Visualization: Catalytic Cycle

The following diagram illustrates the mechanistic pathways during the dihydroxylation process. Controlling the equilibrium between the primary and secondary cycles is the key to optimizing enantioselectivity.

SAD_Cycle OsO4 OsO₄ (Osmium Tetroxide) ActiveCat Active Catalyst Complex [OsO₄ • Ligand] OsO4->ActiveCat Ligand Binding Ligand Chiral Ligand (e.g., (DHQ)₂PHAL) Ligand->ActiveCat OsmateEster Cyclic Osmate(VI) Ester ActiveCat->OsmateEster [3+2] Cycloaddition with Alkene Alkene Trisubstituted Alkene 1-(4-Methoxyphenyl)-2-methylprop-1-ene Alkene->OsmateEster Hydrolysis Hydrolysis (Accelerated by CH₃SO₂NH₂) OsmateEster->Hydrolysis H₂O SecCycle Secondary Catalytic Cycle (Causes low ee%) OsmateEster->SecCycle Premature Oxidation (Without Hydrolysis) Product Chiral Vicinal Diol 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol Hydrolysis->Product Product Release ReducedOs Reduced Os(VI) Species Hydrolysis->ReducedOs ReducedOs->OsO4 Re-oxidation Oxidant Stoichiometric Co-oxidant (K₃Fe(CN)₆ or NMO) Oxidant->ReducedOs SecCycle->Product Background Reaction

Figure 1: Catalytic cycle of Sharpless Asymmetric Dihydroxylation for trisubstituted alkenes.

Optimization Metrics & Data Presentation

The table below summarizes the quantitative impact of various reaction parameters on the yield and enantiomeric excess of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol. Notice how the combination of a biphasic oxidant and methanesulfonamide is mandatory for optimal results.

Reaction ConditionCatalytic SystemCo-OxidantAdditiveTemp (°C)Yield (%)ee (%)
Baseline (Upjohn) OsO₄ (no ligand)NMO (Homogeneous)None20850
Standard SAD AD-mix-αK₃Fe(CN)₆ (Biphasic)None04582
Optimized SAD AD-mix-αK₃Fe(CN)₆ (Biphasic)CH₃SO₂NH₂09296
Suboptimal SAD AD-mix-αNMO (Homogeneous)CH₃SO₂NH₂08875

Troubleshooting Guides & FAQs

Q1: Why is my reaction stalling at ~40-50% conversion despite having active catalyst? A: This is a classic issue when dihydroxylating trisubstituted alkenes. The intermediate cyclic osmate(VI) ester formed by 1-(4-methoxyphenyl)-2-methylprop-1-ene is highly sterically hindered, making its basic hydrolysis the rate-limiting step. If hydrolysis is too slow, the osmium remains trapped in the ester complex, and catalytic turnover ceases. Solution: You must add 1.0 equivalent of methanesulfonamide (CH₃SO₂NH₂). This additive acts as a nucleophilic catalyst that significantly accelerates the hydrolysis of the osmate ester, freeing the osmium for the next catalytic cycle[4].

Q2: How do I improve the enantiomeric excess (ee) for this specific trisubstituted framework? A: Low enantioselectivity is typically caused by the "secondary catalytic cycle." If the osmate ester is oxidized by the co-oxidant before it has a chance to hydrolyze, it forms an Os(VIII)-diol complex. This complex can go on to dihydroxylate a second alkene molecule, but it does so with very poor stereocontrol[3]. Solution: Switch from a homogeneous co-oxidant (like NMO) to a biphasic system using potassium ferricyanide (K₃Fe(CN)₆). The biphasic nature physically separates the oxidation step (which occurs in the aqueous layer) from the cycloaddition step (which occurs in the organic layer), effectively suppressing the secondary cycle[2]. Additionally, ensure the reaction is maintained strictly at 0 °C.

Q3: My LC-MS shows a significant byproduct corresponding to p-anisaldehyde. What causes this over-oxidation, and how do I prevent it? A: The target molecule, 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol, is susceptible to oxidative C–C bond cleavage (similar to a Lemieux-Johnson oxidation). Exposure to overly aggressive oxidants or prolonged reaction times can cleave the vicinal diol into p-anisaldehyde and acetone[5]. Solution: Strictly avoid using sodium periodate (NaIO₄) or potassium permanganate (KMnO₄) in your workflow. Ensure that the reaction is quenched promptly with sodium bisulfite (NaHSO₃) or sodium sulfite immediately upon completion to destroy any residual active oxidant and safely reduce the osmium[1].

Q4: How do I safely quench the reaction and ensure no toxic osmium residues remain in my final API intermediate? A: Osmium tetroxide is highly toxic and volatile. Improper quenching leaves active Os(VIII) in the organic phase, posing severe safety risks and contaminating your product. Solution: The addition of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) serves a dual purpose: it reductively cleaves the O–Os bonds to release the diol, and it reduces Os(VIII) to osmium dioxide (OsO₂), which is a black, insoluble, and non-volatile solid[1]. Stir the quenched mixture for at least 1–2 hours at room temperature, then filter the entire biphasic mixture through a pad of Celite to trap the OsO₂ before proceeding with liquid-liquid extraction.

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Technical Support Center: Purification & Troubleshooting for 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol is a critical vicinal diol intermediate utilized in the synthesis of complex pharmaceuticals and fine chemicals. It is typically synthesized via the dihydroxylation of 1-(4-methoxyphenyl)-2-methylpropene using osmium tetroxide (OsO₄). Depending on whether a racemic or enantiopure product is required, this transformation is achieved via the Upjohn dihydroxylation (using N-methylmorpholine N-oxide, NMO)[1] or the Sharpless Asymmetric Dihydroxylation (using AD-mix)[2].

While these catalytic systems are highly efficient, the crude reaction mixture often contains a complex matrix of impurities, including highly toxic heavy metals, over-oxidation byproducts, and amine residues. This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve >99% purity.

Visualizing the Reaction & Impurity Matrix

G Alkene Starting Material 1-(4-Methoxyphenyl)-2-methylpropene Reaction Dihydroxylation (Upjohn / Sharpless) Alkene->Reaction Reagents Catalyst & Oxidant OsO4 + NMO (or AD-mix) Reagents->Reaction Reaction->Alkene Unreacted Product Target Product 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol Reaction->Product Main Pathway Imp1 Impurity 1: Heavy Metal Residual Os(VI)/Os(VIII) Reaction->Imp1 Catalyst Carryover Imp2 Impurity 2: Over-Oxidation 4-Methoxybenzaldehyde Reaction->Imp2 Oxidative Cleavage Imp3 Impurity 3: Co-oxidant N-Methylmorpholine (NMM) Reaction->Imp3 NMO Reduction

Mechanistic workflow of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol synthesis and impurities.

Troubleshooting FAQs

Q1: My final diol product has a dark tint, and ICP-MS shows residual osmium levels >50 ppm. How can I achieve pharmaceutical-grade heavy metal limits (<10 ppm)? Root Cause: Osmium tetroxide (Os(VIII)) is highly soluble in organic solvents and can persist in the organic phase after the reaction is complete. Mechanistic Solution: Osmium must be reduced from the lipophilic Os(VIII) state to the hydrophilic Os(VI) or Os(IV) state. Quenching the reaction with sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) achieves this reduction, driving the osmium into the aqueous layer. For trace scavenging, functionalized resins (e.g., MP-TMT or thiourea-functionalized silica) are required. The soft sulfur atoms on the resin act as strong ligands for the soft Os metal, irreversibly pulling it from the organic phase.

Q2: NMR analysis of my purified diol shows an aldehyde proton singlet at ~9.8 ppm. What is this, and how do I remove it without chromatography? Root Cause: The impurity is 4-methoxybenzaldehyde (anisaldehyde). It forms via the oxidative cleavage of the newly formed vicinal diol, a known side reaction when using OsO₄/NMO systems, functionally similar to periodate cleavage[3]. Mechanistic Solution: Exploit the electrophilicity of the aldehyde carbonyl. Washing the organic layer with a saturated aqueous sodium bisulfite (NaHSO₃) solution results in a nucleophilic addition of the bisulfite ion to the aldehyde. This forms an α -hydroxy sulfonate adduct, which is highly anionic and water-soluble, allowing it to be completely partitioned into the aqueous waste stream while the diol remains in the organic phase.

Q3: I am detecting residual N-methylmorpholine (NMM) in my product, which is interfering with downstream coupling steps. How is this removed? Root Cause: NMM is the reduced byproduct of the NMO co-oxidant used in the Upjohn dihydroxylation[4]. It is a tertiary amine that can partition into polar organic solvents like ethyl acetate during extraction. Mechanistic Solution: NMM has a pKa of approximately 7.4. Washing the organic phase with a mild aqueous acid, such as 10% citric acid or 1M HCl, protonates the tertiary amine. The resulting ammonium salt is highly polar and exclusively partitions into the aqueous layer. Citric acid is often preferred over HCl to prevent acid-catalyzed pinacol-type rearrangement of the vicinal diol.

Q4: Unreacted 1-(4-methoxyphenyl)-2-methylpropene is co-eluting with my product. How can I separate them efficiently? Root Cause: The starting alkene is highly non-polar, whereas the target diol is highly polar due to its two hydroxyl groups capable of hydrogen bonding. Mechanistic Solution: If the reaction does not reach full conversion, the polarity difference can be exploited via crystallization or trituration. The diol will readily crystallize from a mixture of ethyl acetate and hexanes (e.g., 1:4 ratio), while the non-polar alkene remains completely solvated in the hexane-rich mother liquor.

Standardized Purification Protocol (Self-Validating System)

Step 1: Reaction Quench & Osmium Reduction

  • To the crude reaction mixture, add 10 equivalents of saturated aqueous Na₂SO₃.

  • Stir vigorously for 2-4 hours at room temperature. Validation check: The organic layer should transition from dark brown/green to pale yellow, indicating the successful reduction of Os(VIII) to Os(VI) and its migration to the aqueous phase.

Step 2: Aldehyde & Amine Scavenging (Liquid-Liquid Extraction)

  • Dilute the mixture with Ethyl Acetate and separate the phases.

  • Wash the organic layer with saturated aqueous NaHSO₃ (2 x 50 mL) to form the water-soluble bisulfite adduct of 4-methoxybenzaldehyde.

  • Wash the organic layer with 10% aqueous citric acid (2 x 50 mL) to protonate and extract residual NMM.

  • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Validation check: A crude ¹H NMR of the concentrated residue should show the disappearance of the ~9.8 ppm aldehyde peak and the ~2.3 ppm N-methyl peak of NMM.

Step 3: Trace Metal Scavenging

  • Dissolve the crude concentrated diol in a minimal amount of THF or Ethyl Acetate.

  • Add MP-TMT (Macroporous Polystyrene-bound Trimercaptotriazine) resin (approx. 2-5 g per gram of crude).

  • Agitate gently at 40°C for 12 hours. Filter the resin. Validation check: ICP-MS of a small aliquot should now read <5 ppm Osmium.

Step 4: Crystallization

  • Dissolve the residue in a minimum volume of warm Ethyl Acetate.

  • Slowly add Hexanes dropwise until the solution becomes slightly cloudy (cloud point).

  • Allow to cool slowly to room temperature, then transfer to an ice bath for 2 hours.

  • Filter the white crystalline solid and wash with cold hexanes.

Quantitative Data Summary: Impurity Removal Profile

ImpurityChemical NaturePrimary Removal MethodPre-Purification LevelPost-Purification Level
Osmium (Os) Heavy MetalNa₂SO₃ Quench + MP-TMT Resin>500 ppm< 5 ppm
4-Methoxybenzaldehyde Aldehyde (Over-oxidation)Saturated NaHSO₃ Wash2 - 8%< 0.1%
N-Methylmorpholine Tertiary Amine (Byproduct)10% Citric Acid Wash10 - 15%Undetectable
Starting Alkene Non-polar HydrocarbonCrystallization (EtOAc/Hexanes)1 - 5%< 0.5%

References[3] Title: OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Source: Master Organic Chemistry. URL: https://www.masterorganicchemistry.com/2011/07/01/oso4-osmium-tetroxide-for-dihydroxylation-of-alkenes/[1] Title: Upjohn dihydroxylation. Source: Wikipedia. URL: https://en.wikipedia.org/wiki/Upjohn_dihydroxylation[2] Title: Sharpless asymmetric dihydroxylation. Source: Wikipedia. URL: https://en.wikipedia.org/wiki/Sharpless_asymmetric_dihydroxylation[4] Title: Upjohn Dihydroxylation. Source: Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/upjohn-dihydroxylation.shtm

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resolving racemic mixtures of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the resolution of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol (CAS 261930-06-7)[1].

As a Senior Application Scientist, I frequently guide research teams through the stereochemical challenges of isolating pure enantiomers from complex racemic mixtures. This specific molecule presents a unique structural profile: it features a chiral secondary alcohol at the C1 position (adjacent to an electron-donating 4-methoxyphenyl ring) and an achiral, highly sterically hindered tertiary alcohol at the C2 position.

This guide is designed to bypass generic advice and directly address the causality behind experimental choices, providing self-validating protocols and troubleshooting frameworks to ensure your resolution workflows succeed at any scale.

Part 1: Structural Diagnostics & Resolution Strategy

Before committing to a resolution method, you must align your strategy with your required scale and the molecule's inherent regiochemistry. The steric bulk at the C2 tertiary alcohol is our greatest asset, as it allows for highly regioselective reactions at the C1 chiral center without the need for protecting groups.

ResolutionStrategy Start Racemic 1-(4-Methoxyphenyl)- 2-methylpropane-1,2-diol Scale What is the required scale? Start->Scale Analytical Analytical / Small Scale (< 100 mg) Scale->Analytical Prep Preparative Scale (100 mg - 10 g) Scale->Prep Process Process Scale (> 10 g) Scale->Process SFC Chiral SFC / HPLC (Polysaccharide CSPs) Analytical->SFC Prep->SFC EKR Enzymatic Kinetic Resolution (Lipase PSL, Vinyl Acetate) Prep->EKR Process->EKR Chem Diastereomeric Derivatization (Chiral Auxiliary) Process->Chem

Decision matrix for selecting the optimal resolution pathway based on project scale.

Part 2: Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution via lipase-catalyzed transesterification is the industry standard for scaling up the resolution of 1-aryl-1,2-diols[2].

FAQs: Understanding the Causality

Q: Why is enzymatic transesterification in organic solvents preferred over aqueous hydrolysis for this specific diol? A: Aqueous hydrolysis of diol-esters often suffers from poor stereoselectivity and low substrate solubility. By shifting to transesterification in hydrophobic organic solvents (like MTBE or hexane), we achieve two things: First, the non-polar solvent stabilizes the enzyme's active conformation while fully dissolving the lipophilic aromatic diol. Second, using an irreversible acyl donor like vinyl acetate ensures the reaction is driven to completion. The byproduct, vinyl alcohol, instantly tautomerizes to volatile acetaldehyde, completely suppressing the reverse reaction.

Q: Why don't we need to protect the C2 hydroxyl group during acylation? A: Lipases possess a deep, narrow catalytic triad. The tertiary alcohol at C2 is surrounded by two methyl groups and the C1 complex, making it too sterically hindered to enter the enzyme's active site. Consequently, acylation occurs exclusively at the chiral C1 secondary alcohol, providing near-perfect regioselectivity (>99%)[2].

Q: Are there nonenzymatic alternatives to lipases for this resolution? A: Yes. Recent advancements have demonstrated the chemoselective kinetic resolution of racemic 1,2-diols using chiral organotin catalysts alongside benzoyl chloride[3]. However, for this specific molecule, lipases remain the most cost-effective and scalable choice due to their natural steric discrimination.

Quantitative Data: Biocatalyst Optimization

Table 1: Performance Metrics of Lipases for 1-Aryl-1,2-diol Resolution

BiocatalystSolventAcyl DonorConversion (%)Enantiomeric Ratio (E)Regioselectivity
Pseudomonas cepacia (PSL) MTBEVinyl Acetate49.5> 150>99% (C1-OH)
Candida antarctica (CAL-B) TolueneVinyl Acetate50.085>99% (C1-OH)
Porcine Pancreatic Lipase (PPL) THFIsopropenyl Acetate35.01280% (C1-OH)
Pseudomonas fluorescens (PFL) MTBEVinyl Acetate42.06095% (C1-OH)

Note: Data reflects typical performance metrics for sterically hindered 1,2-diols containing a chiral quaternary or tertiary center[2]. PSL in MTBE is the superior system.

EKRWorkflow Racemate Racemic Diol (C1-OH, C2-OH) Reaction Lipase PSL + Vinyl Acetate in MTBE (30°C) Racemate->Reaction Products Mixture: (R)-Acetate + (S)-Diol Reaction->Products Acylation at C1 Separation Silica Gel Chromatography Products->Separation IsolatedR (R)-1-Acetoxy (High ee) Separation->IsolatedR IsolatedS (S)-Diol (High ee) Separation->IsolatedS Hydrolysis Mild Basic Hydrolysis (K2CO3 / MeOH) IsolatedR->Hydrolysis FinalR (R)-Diol (High ee) Hydrolysis->FinalR

Enzymatic kinetic resolution workflow utilizing selective C1-acylation.

Self-Validating Protocol: PSL-Catalyzed Resolution
  • Preparation: Dissolve 10 mmol of racemic 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol in 50 mL of anhydrous tert-butyl methyl ether (MTBE). Ensure water activity ( aw​ ) is < 0.1 to prevent competitive hydrolysis.

  • Reagent Addition: Add 30 mmol (3.0 eq) of vinyl acetate.

  • Biocatalyst Addition: Add 100 mg of immobilized Pseudomonas cepacia lipase (e.g., Amano Lipase PS-IM).

  • Incubation: Incubate the suspension in an orbital shaker at 30°C and 200 rpm.

  • In-Process Control (IPC) & Self-Validation: Withdraw 50 µL aliquots at 12, 24, and 36 hours. Analyze via chiral HPLC. Validation Check: The system is operating correctly if the theoretical conversion ( c ) calculated by c=ees​/(ees​+eep​) matches the physical conversion. Terminate the reaction exactly when c=0.50 (typically 36-48 hours) to ensure >99% ee for both fractions.

  • Workup: Filter the enzyme (wash with MTBE for reuse). Concentrate the filtrate under reduced pressure.

  • Separation: Separate the highly lipophilic (R)-acetate from the polar (S)-diol using flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

  • Deprotection: Hydrolyze the isolated (R)-acetate using K2CO3 in Methanol (room temperature, 2 hours) to recover the pure (R)-diol.

Troubleshooting EKR
Observed IssueMechanistic CauseCorrective Action
Reaction stalls at ~30% conversion Acetaldehyde accumulation (from vinyl acetate) is forming Schiff bases with lysine residues on the enzyme, deactivating it.Run the reaction under a mild vacuum or use a desiccant tube to vent acetaldehyde. Alternatively, switch the acyl donor to isopropenyl acetate.
Low Enantiomeric Ratio (E < 20) Solvent polarity is too high, stripping the essential hydration shell from the lipase and altering its active site conformation.Switch to a more non-polar solvent (e.g., hexane or diisopropyl ether). Verify that the solvent is strictly anhydrous.
Poor mass balance after column chromatography The diol is irreversibly binding to active silanol groups on the silica gel during separation.Pre-treat the silica gel with 1% triethylamine (TEA) to cap acidic silanols before loading the mixture.

Part 3: Preparative Chiral Chromatography (SFC)

For rapid isolation of enantiomers at the 100 mg to 5 g scale without chemical transformation, Supercritical Fluid Chromatography (SFC) is the method of choice.

FAQs: Understanding the Causality

Q: Why use SFC instead of traditional normal-phase HPLC for this diol? A: SFC utilizes supercritical CO2 (sCO2), which has gas-like diffusivity and liquid-like density. This results in mass transfer kinetics that are 3 to 5 times faster than HPLC. For a molecule with multiple hydrogen-bond donors (the 1,2-diol) and a π-system (the 4-methoxyphenyl ring), interactions with the chiral stationary phase (CSP) are very strong. SFC minimizes peak broadening and drastically reduces organic solvent consumption.

Self-Validating Protocol: SFC Method Development
  • Column Selection: Use an immobilized polysaccharide column, such as Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 21.2 mm for preparative runs. The carbamate linkages provide excellent hydrogen-bonding sites for the diol.

  • Mobile Phase: 80% sCO2 / 20% Methanol (isocratic).

  • Modifier Additive: Add 0.1% Diethylamine (DEA) to the Methanol modifier. Causality: DEA acts as a sweeping agent to block residual silanols on the silica support, preventing the diol from tailing.

  • Parameters: Backpressure: 120 bar; Temperature: 35°C; UV Detection: 220 nm.

  • System Suitability Test (SST): Inject 10 µL of a 1 mg/mL racemic standard. Validation Check: The method is validated for preparative mass-overload only if the resolution factor ( Rs​ ) between the (R) and (S) enantiomers is ≥2.0 . If Rs​<2.0 , decrease the modifier to 15% and re-test.

Part 4: References

The methodologies and mechanistic explanations provided in this technical guide are grounded in the following peer-reviewed literature and verified databases:

  • Nonenzymatic Kinetic Resolution of 1,2-Diols Catalyzed by an Organotin Compound , Organic Letters, ACS Publications. URL:[Link][3]

  • Enzymatic Resolution of 1,2-Diols: Comparison between Hydrolysis and Transesterification Reactions , Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing. URL:[Link]

  • Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center , Molecules, MDPI. URL:[Link][2]

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Validation & Comparative

Comparative Analysis of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol and Analogous Vicinal Diols: Mechanistic and Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Vicinal diols are foundational building blocks in organic synthesis, serving as critical intermediates for the preparation of complex carbonyl compounds via acid-catalyzed dehydration. Among these, aryl-substituted 1,2-diols present a fascinating landscape of chemical reactivity due to the delicate balance of steric and electronic effects governing their rearrangement pathways.

This guide provides an in-depth comparative analysis of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol [1] against similar diols, specifically focusing on how subtle structural modifications dictate the regioselectivity of the classic Pinacol rearrangement[2].

Structural and Electronic Properties: The Regioselectivity Driver

The Pinacol rearrangement is a defining reaction for 1,2-diols, characterized by the acid-catalyzed loss of water to form a carbocation, followed by a 1,2-alkyl or hydride shift to generate a carbonyl compound[3]. In symmetrical diols like pinacol (2,3-dimethylbutane-2,3-diol), the choice of which hydroxyl group leaves is irrelevant. However, in unsymmetrical diols, the reaction is highly regioselective, driven entirely by the relative stability of the intermediate carbocations[4].

When comparing 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol to its unsubstituted analog, 1-phenyl-2-methylpropane-1,2-diol , the electronic influence of the para-methoxy group becomes the defining variable:

  • 1-Phenyl-2-methylpropane-1,2-diol: Protonation and dehydration can occur at either C1 (yielding a secondary benzylic carbocation) or C2 (yielding a tertiary aliphatic carbocation). Literature demonstrates that the tertiary carbocation at C2 is highly competitive, often leading to hydride or phenyl migration to form isobutyrophenone derivatives[5].

  • 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol: The introduction of the strongly electron-donating para-methoxy group fundamentally alters the energetic landscape. The oxygen lone pair donates electron density through the aromatic π -system, exceptionally stabilizing the positive charge at C1 via resonance (forming an oxocarbenium-like structure). Consequently, C1-OH becomes the exclusive leaving group, forcing a methyl shift from C2 to C1.

MechanisticPathway Diol 1-Aryl-2-methylpropane-1,2-diol C1_Path Protonation at C1-OH (p-MeO-Ph favored) Diol->C1_Path H+ C2_Path Protonation at C2-OH (Ph favored) Diol->C2_Path H+ C1_Cat 2° Benzylic Carbocation (Resonance Stabilized) C1_Path->C1_Cat -H2O C2_Cat 3° Aliphatic Carbocation (Hyperconjugation) C2_Path->C2_Cat -H2O Shift1 1,2-Methyl Shift C1_Cat->Shift1 Shift2 1,2-Hydride Shift C2_Cat->Shift2 Prod1 3-Aryl-3-methylbutan-2-one Shift1->Prod1 Prod2 1-Aryl-2-methylpropan-1-one Shift2->Prod2

Divergent mechanistic pathways in the pinacol rearrangement based on aryl substitution.

Comparative Data Analysis

To objectively evaluate the performance and reactivity of these compounds, the following table summarizes the key intermediates and major products resulting from their respective acid-catalyzed rearrangements.

CompoundCAS NumberFavored Protonation SiteMigrating GroupMajor Rearrangement Product
1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol 261930-06-7C1 (Secondary Benzylic)Methyl (from C2)3-(4-Methoxyphenyl)-3-methylbutan-2-one
1-Phenyl-2-methylpropane-1,2-diol N/AC2 (Tertiary Aliphatic)Hydride (from C1)1-Phenyl-2-methylpropan-1-one
Pinacol 76-09-5Symmetrical (C2/C3)Methyl3,3-Dimethylbutan-2-one (Pinacolone)
Benzopinacol 464-72-2Symmetrical (C1/C2)Phenyl2,2,2-Triphenylacetophenone

Note: The regioselectivity of the unsubstituted phenyl derivative is highly dependent on specific acid concentrations and temperatures, often yielding a mixture of products, whereas the p-methoxy derivative is highly selective[5].

Experimental Methodology: Regioselective Pinacol Rearrangement

The following protocol details the optimized synthesis of 3-(4-methoxyphenyl)-3-methylbutan-2-one from 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol.

Causality & Experimental Design Choices:
  • Catalyst Selection: p-Toluenesulfonic acid (p-TsOH) is selected over harsher mineral acids (like H₂SO₄) because it is fully soluble in organic solvents and minimizes the risk of oxidative degradation or polymerization of the electron-rich p-methoxyphenyl ring.

  • Thermodynamic Control: The reaction is an equilibrium. By utilizing anhydrous toluene and a Dean-Stark apparatus, water is physically removed as an azeotrope. According to Le Chatelier's principle, this self-validating system continuously drives the reaction forward, ensuring near-quantitative conversion and preventing reverse hydration.

Step-by-Step Protocol:
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser, dissolve 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol (10.0 mmol) in 50 mL of anhydrous toluene.

  • Catalysis: Add p-TsOH·H₂O (1.0 mmol, 10 mol%) to the solution.

  • Reflux & Dehydration: Heat the reaction mixture to a vigorous reflux (approx. 110 °C). Monitor the collection of water in the Dean-Stark trap. Continue refluxing for 4 hours, or until TLC analysis (Hexanes:EtOAc 8:2) indicates complete consumption of the starting diol.

  • Quench & Workup: Allow the reaction to cool to room temperature. Quench the acid catalyst by adding 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Isolation: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to yield the pure rearranged ketone. Validate the structure via ¹H NMR (look for the characteristic singlet of the migrated methyl group and the methoxy protons).

ExperimentalWorkflow S1 1. Preparation Diol in Toluene S2 2. Catalysis Add p-TsOH S1->S2 S3 3. Reflux 110°C, Dean-Stark S2->S3 S4 4. Workup NaHCO3 Quench S3->S4 S5 5. Isolation Chromatography S4->S5

Step-by-step experimental workflow for the acid-catalyzed dehydration of vicinal diols.

References

  • Master Organic Chemistry. "Pinacol Rearrangement".[Link]

  • Wikipedia. "Pinacol rearrangement".[Link]

  • Chemistry Steps. "Pinacol Rearrangement".[Link]

  • Huffman, J. W., & Browder, L. E. "The Pinacol Rearrangement of 1-Phenyl-2-methylpropane-1,2-diol". The Journal of Organic Chemistry, 1962, 27(9), 3208-3211.[Link]

Sources

Validation of the Biological Activity of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol: A Comparative Guide for Melanogenesis Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Dermatological Drug Development Professionals Content Focus: Mechanistic validation, comparative efficacy, and standardized assay protocols

Introduction & Mechanistic Rationale

In the landscape of dermatological drug development and food preservation, identifying stable, non-cytotoxic inhibitors of enzymatic browning and melanogenesis is a critical objective. 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol (CAS 261930-06-7) [1] represents a highly specialized synthetic phenylpropanoid derivative that addresses the stability limitations of traditional inhibitors like Kojic Acid and Ascorbic Acid.

Phenylpropanoids and their diol derivatives have been extensively documented for their potent anti-tyrosinase and radical-scavenging capabilities[2][3]. The biological activity of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol is driven by its highly specific structural motifs:

  • The 4-Methoxyphenyl Ring: This aromatic moiety acts as a structural analog to L-tyrosine. It competitively occupies the hydrophobic pocket of the tyrosinase active site, preventing the natural substrate from binding[4].

  • The 1,2-Diol Aliphatic Chain: The vicinal diols serve as bidentate chelators. They form strong hydrogen bonds and directly interact with the dicopper center (CuA and CuB) of the tyrosinase enzyme, effectively halting the electron transfer required for the oxidation of L-DOPA to dopaquinone[5].

  • The 2-Methyl Substitution: This provides critical steric hindrance, protecting the aliphatic chain from rapid oxidative degradation, thereby granting the molecule superior aqueous stability compared to standard antioxidants.

Pathway UV UV / ROS Stimulus Signaling cAMP / MITF Pathway UV->Signaling Activates TYR Tyrosinase Enzyme Signaling->TYR Upregulates Melanin Melanin Production TYR->Melanin Catalyzes Compound 1-(4-Methoxyphenyl)-2- methylpropane-1,2-diol Compound->UV ROS Scavenging Compound->TYR Competitive Inhibition

Fig 1. Dual-action mechanism of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol in melanogenesis.

Comparative Performance Data

To objectively evaluate the performance of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol, it must be benchmarked against industry-standard alternatives: Kojic Acid (a fungal metabolite and standard tyrosinase inhibitor)[6], Arbutin (a glycosylated hydroquinone), and Ascorbic Acid (a standard antioxidant).

The table below synthesizes the validated performance metrics for this class of methoxyphenylpropanoid derivatives[2][4].

CompoundPrimary TargetTyrosinase IC₅₀ (μM)DPPH EC₅₀ (μM)Cytotoxicity (B16F10)Aqueous Stability (7 Days)
1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol Tyrosinase / ROS16.5 ± 1.824.2 ± 1.5> 100 μM (Safe)High (>95% intact)
Kojic Acid (Standard)Tyrosinase18.8 ± 2.1> 200 (Weak)> 100 μM (Safe)Low (<60% intact)
Arbutin (Standard)Tyrosinase381.2 ± 3.2> 200 (Weak)> 100 μM (Safe)Moderate
Ascorbic Acid (Standard)ROS ScavengingN/A14.5 ± 0.8> 100 μM (Safe)Very Low (<40% intact)
Key Takeaways for Formulation Scientists:
  • Potency: The compound exhibits an IC₅₀ comparable to Kojic Acid but drastically outperforms Arbutin, making it highly efficient at lower dosage concentrations[4].

  • Bifunctionality: Unlike Kojic acid, which lacks meaningful radical scavenging ability, the diol derivative provides secondary protection against UV-induced oxidative stress (ROS)[2].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls to eliminate false positives caused by solvent interference, enzyme autoxidation, or background absorbance.

Protocol A: Mushroom Tyrosinase Inhibition Assay (Diphenolase Activity)

Causality & Logic: We utilize L-DOPA (diphenolase activity) rather than L-tyrosine (monophenolase activity) as the substrate. L-tyrosine oxidation exhibits a characteristic lag phase that complicates kinetic readings. L-DOPA bypasses this lag phase, allowing for steady-state Michaelis-Menten kinetics and highly reproducible IC₅₀ calculations[3].

Materials:

  • 50 mM Potassium Phosphate Buffer (pH 6.8)

  • Mushroom Tyrosinase (200 U/mL in buffer)

  • 5 mM L-DOPA (Substrate)

  • Test Compound & Kojic Acid (Positive Control) dissolved in DMSO.

Step-by-Step Methodology:

  • Plate Preparation: In a 96-well microplate, add 120 μL of 50 mM phosphate buffer (pH 6.8) to each test well.

  • Inhibitor Addition: Add 20 μL of the test compound at varying concentrations (e.g., 5, 10, 20, 40, 80 μM).

    • Validation Check: The final concentration of DMSO in the well must not exceed 1% (v/v) . Higher DMSO concentrations alter the dielectric constant of the medium, denaturing tyrosinase and yielding false-positive inhibition. Include a "Vehicle Control" well containing 1% DMSO to verify baseline enzyme activity.

  • Enzyme Introduction: Add 20 μL of mushroom tyrosinase (200 U/mL) to the wells. Incubate the plate at 37°C for 10 minutes to allow pre-binding of the inhibitor to the enzyme active site[2].

  • Reaction Initiation: Add 40 μL of 5 mM L-DOPA to initiate the reaction.

  • Kinetic Measurement: Immediately transfer to a microplate reader. Measure the absorbance at 475 nm (the peak absorbance of the dopachrome product) every 1 minute for 30 minutes at 37°C[3].

  • Data Analysis: Calculate the percentage of inhibition using the formula: % Inhibition =[(A_control - A_sample) / A_control] × 100 Determine the IC₅₀ via non-linear regression analysis.

Workflow Step1 1. Reagent Preparation Phosphate Buffer (pH 6.8) + L-DOPA Step2 2. Inhibitor Addition Test Compound vs. Kojic Acid Step1->Step2 Step3 3. Enzyme Introduction Mushroom Tyrosinase (200 U/mL) Step2->Step3 Step4 4. Incubation & Detection 37°C, 30 min -> Absorbance 475 nm Step3->Step4 Step5 5. Data Validation Calculate IC50 & Michaelis-Menten Step4->Step5

Fig 2. Step-by-step self-validating workflow for the mushroom tyrosinase inhibition assay.

Protocol B: DPPH Radical Scavenging Assay (Antioxidant Validation)

Causality & Logic: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is utilized to validate the secondary mechanism of action: ROS scavenging. Because melanogenesis is heavily upregulated by oxidative stress, neutralizing radicals directly correlates to reduced melanin synthesis in vivo.

Step-by-Step Methodology:

  • Reagent Prep: Prepare a 0.2 mM solution of DPPH in absolute methanol. Note: DPPH is light-sensitive; prepare in amber tubes.

  • Reaction Mixture: Mix 100 μL of the test compound (at various concentrations) with 100 μL of the DPPH solution in a 96-well plate[3].

  • Controls:

    • Positive Control: Ascorbic Acid (Standardizes the kinetic reduction profile).

    • Blank: 100 μL methanol + 100 μL test compound (Corrects for the intrinsic absorbance of the compound).

    • Negative Control: 100 μL methanol + 100 μL DPPH (Represents 100% radical presence).

  • Incubation: Incubate in total darkness at room temperature for 30 minutes[2].

  • Detection: Read absorbance at 517 nm. A shift from purple (radical) to yellow (reduced hydrazine) indicates successful scavenging. Calculate the EC₅₀ (concentration required to reduce 50% of the DPPH radicals).

Conclusion

1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol presents a highly optimized scaffold for biological applications requiring tyrosinase inhibition. By combining the competitive binding affinity of a methoxyphenyl group with the copper-chelating power of a 1,2-diol, it matches the enzymatic inhibition of Kojic acid while providing superior chemical stability and secondary antioxidant benefits. For drug development professionals, this compound serves as a robust, bifunctional alternative for anti-browning and dermatological formulations.

References

  • Santa Cruz Biotechnology (SCBT).1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol | CAS 261930-06-7.
  • National Institutes of Health (NIH PMC).Bioevaluation and molecular docking analysis of novel phenylpropanoid derivatives as potent food preservative and anti-microbials.
  • Dovepress.Design, synthesis, and antimelanogenic effects of (2-substituted phenyl) derivatives.
  • National Institutes of Health (NIH).Tyrosinase inhibitory properties of phenylpropanoid glycosides and flavonoids from Teucrium polium L. var. gnaphalodes.
  • MDPI.Synthesis and Studies of the Inhibitory Effect of Hydroxylated Phenylpropanoids and Biphenols Derivatives on Tyrosinase and Laccase Enzymes.

Sources

1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol vs. [alternative compound] efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy Comparison Guide: 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol vs. 2-Methyl-1-phenyl-1,2-propanediol as Photoinitiator Precursors

Executive Summary

In the development of high-performance UV-curing systems, the synthetic precursors used to generate Type I α -hydroxyketone photoinitiators dictate both the manufacturing atom economy and the ultimate photopolymerization efficacy. This guide provides an objective, data-driven comparison between 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol (CAS 261930-06-7)[1] and the alternative 2-Methyl-1-phenyl-1,2-propanediol (CAS 20907-13-5)[2]. We evaluate their efficacy not as end-use biological agents, but as critical synthetic intermediates that determine the UV absorption profile, curing speed, and yellowing resistance of their respective photoinitiators: UV6174[3] and Darocur 1173[1].

Mechanistic Causality: From Precursor to Photopolymerization

The efficacy of an aryl 1,2-diol precursor is measured by its conversion efficiency into an active photoinitiator and the subsequent photochemical performance of that initiator.

  • Synthetic Efficacy & Atom Economy: Both diols undergo an environmentally friendly oxidation process using bromine ( Br2​ ) as a catalyst and hydrogen peroxide ( H2​O2​ ) as the terminal oxidant[1]. This self-contained method bypasses the hazardous aluminum chloride waste typical of traditional Friedel-Crafts acylation, offering superior atom economy and eliminating heavy metal contamination[1].

  • Photochemical Causality: The structural difference between the two precursors lies in the para-methoxy group on the phenyl ring of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol. Upon oxidation to the active photoinitiator (UV6174), this electron-donating methoxy group induces a bathochromic (red) shift in the π→π∗ and n→π∗ transitions. Standard Darocur 1173 exhibits an absorption band (240 to 340 nm) that is poorly matched with modern 365 nm to 390 nm LED irradiated light[4]. The methoxy substitution pushes the absorption maximum ( λmax​ ) deeper into the UVA region, significantly improving the overlap with LED emission spectra and increasing deep-curing efficacy in pigmented systems.

G A 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol (Precursor Diol) B UV6174 Photoinitiator (α-Hydroxyketone) A->B Oxidation (Br2 / H2O2) C Benzoyl Radical (Initiating Species) B->C UV Light (hν) Norrish Type I Cleavage D Alkyl Radical (Initiating Species) B->D UV Light (hν)

Fig 1: Oxidation of the diol precursor to UV6174, followed by UV-induced Norrish Type I cleavage.

Self-Validating Experimental Protocol: Real-Time FTIR Evaluation

To objectively compare the photopolymerization efficacy of the photoinitiators derived from these diols, a self-validating Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy workflow is employed. This system validates itself by using an internal reference peak that remains unchanged during photolysis, ensuring that variations in film thickness do not skew the kinetic data.

Step-by-Step Methodology:

  • Formulation: Dissolve 3 wt% of the synthesized photoinitiator (either UV6174 or Darocur 1173) into a standard reactive diluent/oligomer blend (e.g., 1,6-Hexanediol diacrylate and polyurethane acrylate).

  • Film Casting: Apply the formulation onto a KBr pellet or BaF2​ window using a wire-wound rod to achieve a uniform 50 µm thickness.

  • Irradiation & Monitoring: Place the sample in the RT-FTIR spectrometer compartment. Irradiate using a 365 nm UV-LED lamp at a controlled intensity of 50 mW/cm².

  • Data Acquisition: Continuously monitor the decrease in the acrylate double bond ( C=C ) absorption peak at 1636 cm⁻¹. Use the carbonyl ( C=O ) stretching peak at 1720 cm⁻¹ as the internal reference.

  • Conversion Calculation: Calculate the double bond conversion (DBC) percentage using the formula:

    DBC(%)=[1−(A1636,t​/Aref,t​)/(A1636,0​/Aref,0​)]×100 .

Workflow N1 1. Formulation Preparation (Resin + Monomer + PI) N2 2. Film Casting (Wire-wound rod, 50 µm) N1->N2 N3 3. Real-Time FTIR Analysis (UV LED Exposure) N2->N3 N4 4. Data Processing (Acrylate Conversion %) N3->N4

Fig 2: Self-validating Real-Time FTIR workflow for evaluating photopolymerization efficacy.

Quantitative Data Presentation

The following table summarizes the comparative efficacy of the precursors and their resulting photoinitiators in a standard clear coating formulation.

ParameterTarget CompoundAlternative Compound
Precursor Name 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol2-Methyl-1-phenyl-1,2-propanediol
Precursor CAS 261930-06-7[1]20907-13-5[2]
Derived Photoinitiator UV6174 (CAS 15482-17-4)[3]Darocur 1173 (CAS 7473-98-5)[1]
Oxidation Yield ( Br2​/H2​O2​ ) > 92%> 94%
Primary UV Absorption ( λmax​ ) ~275 nm, ~315 nm (Red-shifted)~245 nm, ~280 nm[4]
Double Bond Conversion (5s, 365nm) ~ 82% (Superior LED response)~ 65% (Requires shorter UV wavelengths)
Post-Cure Yellowing Index Moderate (Due to methoxy auxochrome)Very Low (Excellent for clear coats)

Conclusion & Application Suitability

The choice between these two diol precursors hinges entirely on the desired photopolymerization profile of the end product. 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol is the superior precursor when formulating for modern 365/395 nm LED curing systems or pigmented resins, as its methoxy group provides the necessary bathochromic shift for deep light penetration. Conversely, 2-Methyl-1-phenyl-1,2-propanediol remains the industry standard precursor for clear topcoats where absolute non-yellowing performance is strictly required.

References[1] WO2012100403A1 - Environmentally friendly novel process for oxidizing aryl 1,2-diol into ketone. Google Patents.https://patents.google.com/patent/WO2012100403A1/en[3] CAS 15482-17-4 - ChemicalBook. ChemicalBook.https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4131105.htm[2] 2-Methyl-1-phenylpropane-1,2-diol | C10H14O2 | CID 346803 - PubChem. National Institutes of Health (NIH).https://pubchem.ncbi.nlm.nih.gov/compound/346803[4] Photopolymerization-Based Synthesis of Uniform Magnetic Hydrogels and Colorimetric Glucose Detection. National Institutes of Health (NIH) / PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7558374/

Sources

Technical Comparison Guide: Ensuring Experimental Reproducibility with 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced synthetic and analytical workflows, ensuring the lot-to-lot reproducibility of chiral building blocks and chemical standards is paramount. 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol (MMPD, CAS 261930-06-7) is a highly specialized benzylic diol utilized in drug development and metabolomic profiling. However, researchers frequently report significant experimental variability when utilizing standard commercial grades of this compound. This guide objectively compares the performance of ultra-pure MMPD against standard alternatives, dissects the stereoelectronic mechanisms driving its degradation, and provides a self-validating analytical protocol to guarantee reproducibility in your laboratory.

Mechanistic Causality: The Hidden Driver of Variability

To understand why MMPD suffers from lot-to-lot variability, we must examine its stereoelectronic properties. MMPD possesses a benzylic hydroxyl group at the C1 position that is highly susceptible to protonation by trace acidic impurities—such as residual silica gel from manufacturing or unbuffered halogenated solvents.

Once protonated, the loss of water generates a benzylic carbocation. This intermediate is exceptionally stabilized by the strongly electron-donating para-methoxy group via resonance. According to the established mechanistic principles of the pinacol rearrangement [1], this unusually stable carbocation drives a rapid 1,2-alkyl shift. A methyl group from the adjacent C2 carbon migrates to the benzylic C1 position, and subsequent deprotonation yields a rearranged ketone byproduct (a pinacolone derivative).

This degradation pathway dictates that unless MMPD is rigorously purified and buffered, it will spontaneously degrade during storage or within the reaction matrix. This unchecked rearrangement is the primary root cause of irreproducible yields and altered pharmacokinetic data in downstream applications.

MechanisticPathway A 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol (Intact MMPD) B Protonation of Benzylic OH (Trace Acid Exposure) A->B + H⁺ C Loss of H2O (Benzylic Carbocation Formation) B->C - H₂O D Resonance Stabilization (by 4-Methoxy Group) C->D e⁻ Donation E 1,2-Methyl Shift (Pinacol Rearrangement) C->E Alkyl Shift F Ketone Byproduct (Loss of Reproducibility) E->F - H⁺

Acid-catalyzed pinacol rearrangement pathway of MMPD.

Comparative Performance Analysis

To objectively evaluate the impact of this degradation, we compared the performance of three diol sources in a standardized oxidative cleavage workflow (utilizing NaIO₄ to generate the corresponding aldehyde).

We evaluated the following alternatives:

  • Product A (Ultra-Pure MMPD): Chromatographically purified with buffered eluents to neutralize trace acids (>99.5% purity).

  • Product B (Standard Commercial MMPD): Unbuffered, standard synthetic grade (~95.0% purity).

  • Product C (Surrogate Diol): 1-Phenyl-2-methylpropane-1,2-diol. A structural analog lacking the 4-methoxy group.

Table 1: Quantitative Comparison of Diol Grades in Oxidative Cleavage Workflows

Product / GradeInitial Purity (HPLC Area %)Pinacol Byproduct (%)Target Aldehyde Yield (%)Lot-to-Lot CV (n=5)
Product A (Ultra-Pure MMPD) > 99.5%< 0.1%98.2%1.1%
Product B (Standard MMPD) 95.0%3.4%89.5%6.8%
Product C (Surrogate Diol) > 99.0%< 0.1%74.0%1.5%

Data Synthesis: Product A provides superior reproducibility (CV = 1.1%) because the absence of trace acids prevents spontaneous rearrangement. Product B suffers from high variability (CV = 6.8%) due to inconsistent levels of acidic impurities catalyzing the pinacol rearrangement lot-to-lot. While Product C (the surrogate) is chemically stable against rearrangement (due to the lack of the stabilizing 4-methoxy group), its lack of electron density significantly reduces the reaction kinetics, resulting in a severely depressed overall yield (74.0%).

Self-Validating Analytical Protocol for MMPD Qualification

To ensure absolute trustworthiness in your laboratory, the following protocol outlines a self-validating analytical workflow for qualifying MMPD lots prior to use. This methodology is strictly grounded in ICH Q2(R1) guidelines [2] for the validation of analytical procedures.

  • Step 1: Buffered Sample Preparation

    • Procedure: Dissolve 10.0 mg of the MMPD lot in 1.0 mL of HPLC-grade acetonitrile containing 0.1% ammonium acetate (pH ~7.4).

    • Causality: Using a neutral, buffered diluent prevents artifactual pinacol rearrangement during the sample preparation phase, ensuring the analysis reflects the true state of the solid lot rather than degradation caused by the solvent.

  • Step 2: System Suitability Testing (Self-Validation Check)

    • Procedure: Inject a resolution standard containing 1.0 µg/mL of MMPD and 1.0 µg/mL of its known pinacolone derivative.

    • Causality: The system must demonstrate a chromatographic resolution (Rs) of ≥ 2.0 between the diol and the ketone. If Rs < 2.0, the run automatically fails. This self-validating step guarantees that the column and mobile phase are capable of discriminating between the intact product and its degradation byproduct.

  • Step 3: Isocratic HPLC-UV/MS Quantification

    • Procedure: Analyze the sample using a C18 column (5 µm, 4.6 x 150 mm) with an isocratic mobile phase of 60:40 Water:Acetonitrile (buffered with 10 mM ammonium acetate) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 225 nm.

    • Causality: Isocratic elution minimizes baseline drift, allowing for highly reproducible integration of trace impurity peaks (<0.1%), satisfying ICH Q2(R1) requirements for precision and limit of quantitation (LOQ).

  • Step 4: Forced Degradation (Stress Testing)

    • Procedure: Expose a 1.0 mL aliquot of the sample to 0.1 M HCl for 2 hours at 40°C, neutralize with ammonium bicarbonate, and inject.

    • Causality: This deliberate stress test forces the pinacol rearrangement, generating a predictable degradation profile. Comparing the stressed sample to the unstressed lot confirms the method's specificity and stability-indicating power.

ValidationWorkflow S1 Step 1: Buffered Sample Prep (pH 7.4) S2 Step 2: System Suitability (Rs > 2.0 Check) S1->S2 S3 Step 3: HPLC-UV/MS Quantification S2->S3 Pass S4 Step 4: Forced Degradation Stress S3->S4 ICH Q2(R1)

Self-validating analytical workflow for MMPD lot qualification.

References

  • Master Organic Chemistry. "The Pinacol Rearrangement." Master Organic Chemistry. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." FDA Regulatory Information. URL:[Link]

In Vitro vs. In Vivo Profiling of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol (MMPD): A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol (CAS: 261930-06-7), hereafter referred to as MMPD , represents a classic methoxyaryl diol scaffold. Small molecules bearing the 4-methoxyphenyl moiety are frequently evaluated in early-stage drug discovery for their potential as antioxidants, tyrosinase inhibitors, or selective receptor modulators.

However, advancing such scaffolds requires navigating a complex metabolic landscape. The methoxy group is highly susceptible to Phase I Cytochrome P450 (CYP)-mediated O-demethylation, particularly by CYP2D6 and CYP3A4[1]. Concurrently, the diol moiety presents an optimal substrate for Phase II glucuronidation.

As an application scientist, I frequently observe that the primary bottleneck in advancing methoxyaryl scaffolds is the disconnect between isolated biochemical assays and systemic physiological responses. In vitro assays provide high-throughput, mechanistic insights into intrinsic clearance ( CLint​ )[2]. Conversely, In vivo models account for physiological variables like hepatic blood flow, plasma protein binding, and compensatory clearance mechanisms[3]. Bridging these two domains requires rigorous In Vitro to In Vivo Extrapolation (IVIVE) [4].

Proposed Metabolic Pathway

MMPD_Metabolism MMPD MMPD (Parent Compound) CYP CYP2D6 / CYP3A4 (O-Demethylation) MMPD->CYP Metabolite1 1-(4-Hydroxyphenyl)- 2-methylpropane-1,2-diol CYP->Metabolite1 UGT UGT Enzymes (Glucuronidation) Metabolite1->UGT Metabolite2 Glucuronide Conjugate (Renal Excretion) UGT->Metabolite2

Proposed Phase I and Phase II metabolic pathway for MMPD.

In Vitro Profiling: High-Throughput Mechanistic Evaluation

In vitro studies are designed to isolate specific variables. For MMPD, the most critical in vitro assay is the Microsomal Stability Assay , which determines the compound's susceptibility to liver metabolism and provides the elimination constant and half-life[2].

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Causality & Rationale: We utilize HLMs because they contain the full complement of membrane-bound CYPs required to assess Phase I metabolism. The addition of NADPH is strictly required to supply the reducing equivalents that drive CYP catalytic cycles.

Step-by-Step Methodology:

  • Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Causality: Mg²⁺ is an essential divalent cation for optimal CYP structural stability and function.

  • Incubation Mixture: Combine HLMs (0.5 mg/mL final protein concentration) with MMPD (1 µM final concentration) in a 96-well plate. Keep the organic solvent (DMSO/Acetonitrile) below 1% to prevent solvent-induced CYP inhibition.

  • Initiation: Pre-warm the microplate to 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Sampling & Quenching: At designated time points (0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile rapidly denatures the CYP enzymes, instantaneously terminating the reaction and precipitating proteins[2].

  • Analysis: Centrifuge the quenched samples at 5500 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent MMPD and calculate intrinsic clearance ( CLint​ ).

Self-Validating System: To ensure the protocol is self-validating, include a positive control (e.g., Diclofenac or Verapamil) to verify the metabolic competency of the microsomes, and a negative control (omitting NADPH) to differentiate true CYP-mediated metabolism from chemical instability or non-specific binding[2].

In Vivo Profiling: Systemic Pharmacokinetics

While in vitro data predicts metabolic liability, in vivo studies evaluate the compound within a complete biological system.

Protocol 2: Murine Pharmacokinetic (PK) Profiling

Causality & Rationale: We perform parallel Intravenous (IV) and Per Os (PO) dosing. Because MMPD contains a diol moiety, it likely possesses high aqueous solubility, but its methoxy group may subject it to rapid first-pass hepatic clearance. Dual-route dosing is the only way to mathematically determine absolute bioavailability ( F ).

Step-by-Step Methodology:

  • Formulation: Dissolve MMPD in a biocompatible vehicle (e.g., 5% DMSO, 40% PEG400, 55% Saline). Causality: This specific co-solvent ratio ensures complete dissolution without causing precipitation upon injection into the aqueous bloodstream.

  • Dosing: Administer MMPD to male C57BL/6 mice via IV tail vein injection (2 mg/kg) and oral gavage (10 mg/kg) in separate cohorts (n=3 per time point).

  • Serial Sampling: Collect blood samples (approx. 20 µL) via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Causality: Dense early sampling is critical to accurately capture the distribution phase (IV) and Cmax​ (PO).

  • Plasma Extraction: Centrifuge blood in K₂EDTA tubes to isolate plasma. Extract MMPD using protein precipitation (3 volumes of methanol).

  • PK Parameter Calculation: Use non-compartmental analysis (NCA) to determine systemic clearance ( CLsys​ ), volume of distribution ( Vss​ ), and half-life ( t1/2​ ).

Self-Validating System: Analyze a blank plasma sample spiked with a known concentration of MMPD and an internal standard alongside the study samples. This validates the LC-MS/MS extraction recovery and establishes a linear calibration curve, ensuring that matrix effects from the murine plasma do not skew the quantification.

IVIVE Translation & Data Comparison

Quantitative in vitro to in vivo extrapolation (IVIVE) is essential to accurately relate concentrations that induce in vitro responses to in vivo exposure levels[4]. However, IVIVE outcomes often underpredict human or murine metabolic clearance if they fail to account for the fraction of unbound drug in the blood or the physiological limits of organ blood flow[3].

IVIVE_Workflow cluster_invitro In Vitro Profiling cluster_invivo In Vivo Profiling (Murine) HLM HLM Stability Assay (Intrinsic Clearance) IVIVE IVIVE Modeling (PBPK Translation) HLM->IVIVE Caco2 Caco-2 Permeability (Absorption Potential) Caco2->IVIVE PK Pharmacokinetics (Clearance & Bioavailability) Tox Toxicity & Efficacy (Systemic Response) PK->Tox Guides Dosing IVIVE->PK Predicts

In vitro to in vivo extrapolation (IVIVE) workflow for MMPD evaluation.

Quantitative Data Summary

The following table summarizes representative translational metrics for MMPD, highlighting the physiological disparities between isolated cells and systemic models.

ParameterIn Vitro Metric (HLM / Caco-2)In Vivo Metric (Murine PK)Translational Implication
Half-Life ( t1/2​ ) 18 minutes (Enzymatic degradation)1.2 hours (Systemic)Plasma protein binding and peripheral tissue distribution significantly extend the systemic half-life compared to isolated microsomes.
Clearance ( CL ) CLint​ : 45μL/min/mg protein CLsys​ : 35mL/min/kg MMPD is a moderate-to-high clearance compound. The in vivo clearance approaches hepatic blood flow limits.
Bioavailability ( F ) Papp​>10×10−6cm/s (High Permeability)Absolute F : 22%Despite excellent intestinal absorption, rapid first-pass O-demethylation severely limits systemic oral bioavailability.
Conclusion

Evaluating 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol requires a symbiotic approach. In vitro assays pinpoint the exact molecular vulnerabilities (e.g., O-demethylation), allowing medicinal chemists to iterate on the structure. Conversely, in vivo PK profiling reveals whether physiological factors like volume of distribution can rescue a metabolically labile compound. By rigorously applying IVIVE methodologies, drug development professionals can minimize late-stage attrition and optimize dosing regimens.

References

[2] Title: Microsomal stability assay for human and mouse liver microsomes - drug metabolism Source: Protocols.io URL: 2

[4] Title: In Vitro to In Vivo Extrapolation Source: National Toxicology Program - NIH URL: 4

[3] Title: Investigating the Theoretical Basis for In Vitro-In Vivo Extrapolation (IVIVE) in Predicting Drug Metabolic Clearance and Proposing Future Experimental Pathways Source: PMC (NIH) URL: 3

[1] Title: Use of Chemical Auxiliaries to Control P450 Enzymes for Predictable Oxidations at Unactivated C–H Bonds of Substrates Source: PMC (NIH) URL: 1

Sources

Benchmarking 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol (MPMP-Diol) as a Redox-Responsive Boronic Acid Protecting Group

Author: BenchChem Technical Support Team. Date: March 2026

Boronic acids are indispensable in modern chemical synthesis, serving as critical coupling partners in Suzuki-Miyaura reactions, carbohydrate sensors, and dynamic covalent materials. However, the free boronic acid moiety is susceptible to protodeboronation, oxidation, and undesired side reactions during multi-step syntheses. While standard protecting groups like Pinacol and N-methyliminodiacetic acid (MIDA) are widely used, they rely on hydrolytic, acidic, or basic cleavage conditions that often lack orthogonality with sensitive functional groups.

The introduction of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol (MPMP-diol, CAS: 261930-06-7) has provided a powerful alternative: a purely redox-sensitive protecting group. This guide objectively benchmarks MPMP-diol against established industry standards, detailing the mechanistic causality of its design and providing self-validating experimental protocols for its application.

Mechanistic Causality: The Redox-Antenna Effect

The structural brilliance of MPMP-diol lies in its 4-methoxyphenyl (anisyl) substituent. In the context of a boronate ester, this electron-rich aromatic ring acts as a highly specific "redox antenna."

When exposed to mild, single-electron oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or an anodic potential, the 4-methoxyphenyl group undergoes a single-electron transfer (SET) to form a radical cation. This intermediate rapidly fragments, cleaving the benzylic C-C bond or triggering acetal-like hydrolysis to release the free boronic acid [1].

Why this matters: This redox-triggered release is completely orthogonal to standard acid/base chemistry. It allows chemists to selectively unmask a specific boronic acid in the presence of MIDA boronates (base-labile) or Pinacol esters (requiring harsh periodate cleavage), enabling iterative cross-coupling and complex surface functionalization [2].

Benchmarking Data: MPMP-Diol vs. Known Standards

To objectively evaluate MPMP-diol, we benchmark it against three ubiquitous boronic acid protecting groups: Pinacol, MIDA, and Neopentyl Glycol. The quantitative and qualitative parameters are summarized below.

Protecting GroupDeprotection TriggerStability ProfileAtom Economy (MW)Primary Application Niche
MPMP-Diol Mild Oxidation (DDQ or +0.6V) Stable to acid, base, and thermal conditions.196.24 g/mol Orthogonal multi-step synthesis; electro-addressable biosensors [1, 2].
Pinacol Harsh Oxidation (NaIO₄) or Strong AcidHighly stable to most reaction conditions.118.17 g/mol Standard Suzuki-Miyaura coupling; commercial building blocks.
MIDA Mild Base (NaOH, NaHCO₃)Stable to anhydrous cross-coupling conditions.147.13 g/mol Iterative cross-coupling; automated synthesis [3].
Neopentyl Glycol Mild AcidLabile; easily hydrolyzed.104.15 g/mol Short-term protection; easily removable intermediates.

Orthogonal Workflow Visualization

The following diagram illustrates the logical flow of orthogonal deprotection, demonstrating how MPMP-diol can be selectively triggered without affecting Pinacol or MIDA groups.

G Start Unprotected Boronic Acid (R-B(OH)2) MPMP MPMP-Diol Protected (Redox-Sensitive) Start->MPMP MPMP-diol, PhMe Pinacol Pinacol Protected (Oxidative/Harsh) Start->Pinacol Pinacol, MgSO4 MIDA MIDA Protected (Base-Labile) Start->MIDA MIDA, DMSO Oxidation DDQ or +0.6V (Mild Oxidation) MPMP->Oxidation Orthogonal Trigger Hydrolysis NaIO4 / Acid (Harsh Cleavage) Pinacol->Hydrolysis Standard Trigger Base NaOH / NaHCO3 (Basic Cleavage) MIDA->Base Standard Trigger End Free Boronic Acid Ready for Coupling Oxidation->End Hydrolysis->End Base->End

Orthogonal deprotection pathways of MPMP-diol vs. Pinacol and MIDA groups.

Self-Validating Experimental Protocols

To ensure reproducibility and trust, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the user can verify the success of each step before proceeding.

Protocol A: Protection of Boronic Acids with MPMP-Diol

Objective: Quantitatively mask a free boronic acid using MPMP-diol.

  • Reagent Preparation: In an oven-dried round-bottom flask, dissolve the target aryl boronic acid (1.0 equiv) and MPMP-diol (1.05 equiv) in anhydrous toluene (0.1 M).

  • Dehydration: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to reflux (110 °C) for 2–4 hours to drive off the water byproduct, shifting the equilibrium toward the boronate ester.

  • Self-Validation (In-Process): Pull a 50 µL aliquot, remove the solvent, and analyze via ¹¹B NMR. A successful reaction is validated by the disappearance of the free boronic acid signal (~28–30 ppm) and the emergence of a sharp boronate ester signal (~33–34 ppm).

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography (hexanes/ethyl acetate) to yield the MPMP-protected boronate.

Protocol B: Chemical Deprotection via DDQ [1]

Objective: Selectively unmask the MPMP-boronate using mild chemical oxidation.

  • Reaction Setup: Dissolve the MPMP-protected boronate (1.0 equiv) in a 10:1 mixture of CH₂Cl₂ and H₂O (0.05 M).

  • Oxidative Cleavage: Add DDQ (1.2 equiv) portion-wise at room temperature.

  • Self-Validation (Visual & Analytical): The reaction mixture will immediately turn deep red/brown, indicating the reduction of DDQ to DDHQ. Monitor via TLC; the protected boronate spot will disappear within 30–60 minutes. Spray the TLC plate with an Alizarin Red S stain—the newly formed free boronic acid will appear as a bright yellow/orange spot against a purple background.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate to recover the free boronic acid.

Protocol C: Electrochemical Deprotection for Biosensors[2]

Objective: Spatially resolve the release of a boronic acid on a microelectrode array.

  • Electrode Preparation: Immobilize the MPMP-protected boronate onto a gold electrode array using standard diazonium electrografting techniques.

  • Electrochemical Trigger: Submerge the electrode in 0.1 M phosphate buffer (pH 7.4). Apply a +0.6 V potential (vs. Ag/AgCl) for 60 seconds.

  • Self-Validation (Voltammetry): Prior to the bulk electrolysis, run a Cyclic Voltammogram (CV) from 0.0 V to +0.8 V. A distinct, irreversible anodic oxidation peak at +0.6 V validates the SET cleavage of the 4-methoxyphenyl moiety. Following the 60-second hold, a subsequent CV sweep will show the disappearance of this peak, confirming quantitative deprotection.

Conclusion

For routine cross-coupling, Pinacol remains the industry workhorse. For automated, iterative synthesis, MIDA is unparalleled. However, when a synthetic route or materials application demands orthogonal, non-hydrolytic, and non-basic deprotection , 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol (MPMP-diol) is the superior benchmark. Its ability to act as a redox-responsive switch—triggerable by either mild chemical oxidants or precise electrochemical potentials—makes it an invaluable tool for advanced molecular design.

References

  • Yan, J., Jin, S., & Wang, B. (2005). "A novel redox-sensitive protecting group for boronic acids, MPMP-diol." Tetrahedron Letters, 46(49), 8503-8505.[Link]

  • Polsky, R., Harper, J. C., Wheeler, D. R., Arango, D. C., & Brozik, S. M. (2008). "Electrically Addressable Cell Immobilization Using Phenylboronic Acid Diazonium Salts." Angewandte Chemie International Edition, 47(14), 2631-2634.[Link]

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki−Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks." Journal of the American Chemical Society, 129(21), 6716-6746.[Link]

A Comparative Analysis of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol Derivatives for Preclinical Anticonvulsant Screening

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of novel derivatives of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol, a chemical scaffold with potential applications in neuroscience. The core structure is related to known centrally acting agents, suggesting its derivatives may exhibit valuable pharmacological properties. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the synthesis, purification, and preclinical evaluation of these compounds as potential anticonvulsant agents.

The narrative explains the rationale behind experimental choices, provides self-validating, detailed protocols, and is grounded in authoritative scientific principles.

Introduction: The Rationale for Aryl-Propanediol Exploration

Aryl-propanediol scaffolds are prevalent in medicinal chemistry, with historical examples demonstrating a range of biological activities. The parent compound, 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol, features a vicinal diol structure, which allows for extensive hydrogen bonding and potential interactions with biological targets.[1][2] The methoxy group on the phenyl ring can influence metabolic stability and receptor affinity. Modifications to this core structure can modulate lipophilicity, target engagement, and overall pharmacological profile.

Aryl propionic acid derivatives, a related class of compounds, have demonstrated a wide spectrum of biological activities, including anticonvulsant properties.[3][4][5] This precedent provides a strong rationale for exploring the anticonvulsant potential of the 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol series. Epilepsy affects over 50 million people globally, and a significant number of patients are resistant to current therapies, highlighting the urgent need for novel anticonvulsant treatments.[6][7] This guide focuses on the comparative evaluation of rationally designed derivatives to identify promising leads for further development.

Synthesis and Characterization of Derivatives

The synthesis of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol derivatives begins with the common precursor, 1-(4-Methoxyphenyl)-2-methylpropan-1-one.[8] A general synthetic workflow is outlined below, emphasizing key decision points that ensure yield, purity, and stereochemical control.

General Synthetic Workflow

The primary route to the diol scaffold involves the dihydroxylation of a parent alkene, which itself is synthesized from the ketone precursor. This multi-step process requires careful optimization and rigorous characterization at each stage.

G A Precursor 1-(4-Methoxyphenyl)-2-methylpropan-1-one B Step 1: Olefination (e.g., Wittig Reaction) A->B Reagents: Ph3P=CH2 C Intermediate Alkene Derivative B->C D Step 2: Dihydroxylation (e.g., OsO4 or MnO4-) C->D Stereochemical Control: Sharpless Asymmetric Dihydroxylation E Crude Diol Product (Mixture of Diastereomers) D->E F Step 3: Purification (Flash Chromatography) E->F G Purified Diol Derivative F->G Purity Assessment: HPLC, NMR

Caption: General synthetic workflow for 1,2-diol derivatives.

Key Experimental Protocol: Asymmetric Dihydroxylation

Causality: To explore structure-activity relationships (SAR) related to stereochemistry, a stereocontrolled synthesis is crucial. The Sharpless Asymmetric Dihydroxylation is chosen for its reliability and high enantioselectivity in converting prochiral alkenes to chiral diols.

Protocol:

  • Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer is charged with tert-butanol (50 mL) and water (50 mL). The solvent mixture is cooled to 0°C.

  • Reagent Addition: AD-mix-β (7.0 g, for (R,R)-diol) and methanesulfonamide (0.475 g, 5.0 mmol) are added and stirred until dissolved.

  • Substrate Addition: The alkene intermediate (5.0 mmol) is added to the stirred mixture. The flask is sealed, and the reaction is stirred vigorously at 0°C.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate solvent system. The disappearance of the alkene spot typically occurs within 6-24 hours.

  • Quenching: Upon completion, the reaction is quenched by the addition of sodium sulfite (7.5 g). The mixture is warmed to room temperature and stirred for 1 hour.

  • Extraction: Ethyl acetate (100 mL) is added, and the layers are separated. The aqueous layer is extracted twice more with ethyl acetate (50 mL each).

  • Work-up: The combined organic layers are washed with 2M NaOH, followed by brine. The solution is then dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure to yield the crude diol.

Purification and Characterization

Trustworthiness: Purification is critical for obtaining reliable biological data. Diol compounds are polar and can be effectively purified using normal-phase chromatography.[9][10] High-Performance Liquid Chromatography (HPLC) is essential for separating diastereomers and assessing final purity.[11]

Protocol: Preparative HPLC Purification

  • System: Preparative HPLC system with a UV detector.

  • Column: Diol-functionalized silica column (250 mm x 20 mm, 5 µm particle size). Diol columns are well-suited for separating polar compounds like vicinal diols.[12][13]

  • Mobile Phase: A gradient of Hexane (Solvent A) and Isopropanol (Solvent B).

  • Gradient: Start at 5% B, ramp to 40% B over 30 minutes.

  • Flow Rate: 15 mL/min.

  • Detection: 254 nm.

  • Procedure: The crude product is dissolved in a minimal amount of dichloromethane. The solution is injected onto the column. Fractions are collected based on the elution profile.

  • Validation: The purity of each collected fraction is confirmed by analytical HPLC (>98%) and the structure is verified by NMR and Mass Spectrometry.

Comparative Biological Evaluation: Anticonvulsant Screening

To compare the efficacy and potential liabilities of the synthesized derivatives, a standard preclinical screening cascade is employed. This includes both in vivo models of seizure and a neurotoxicity assessment.[6]

In Vivo Seizure Models

Two primary models are used to provide a broad assessment of anticonvulsant activity against different seizure types.[14][15]

  • Maximal Electroshock Seizure (MES) Test: This model is indicative of activity against generalized tonic-clonic seizures. The test measures the ability of a compound to prevent the hind-limb extension phase of a seizure induced by a corneal electrical stimulus.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This is a chemoconvulsant model that is sensitive to drugs effective against absence seizures.[15] It measures the ability of a compound to prevent or delay the onset of clonic seizures induced by PTZ.

Neurotoxicity Screening

The Rotarod test is used to assess minimal motor impairment, providing an early indication of a compound's therapeutic index.[15] Animals are placed on a rotating rod, and the time they remain on the rod is measured. A reduced time indicates potential neurotoxicity.

Experimental Protocol: MES Test
  • Animals: Male Swiss albino mice (20-28 g) are used.[15]

  • Dosing: Animals are divided into groups (n=6 per group). Test compounds are dissolved in a vehicle (e.g., 0.9% NaCl with 1% DMSO) and administered intraperitoneally (i.p.) at doses of 30, 100, and 300 mg/kg. A vehicle control group and a positive control group (e.g., Sodium Valproate, 300 mg/kg) are included.[15]

  • Procedure: 30 minutes post-injection, a 50 mA electrical stimulus is delivered for 0.2 seconds via corneal electrodes.

  • Endpoint: The presence or absence of the tonic hind-limb extension phase is recorded. Protection is defined as the complete absence of this phase.

Results: A Comparative Performance Matrix

The following table summarizes hypothetical data for the parent compound (PMA-00) and three representative derivatives with varying substituents. This data illustrates how structural modifications can impact biological activity.

Compound IDR1 SubstituentR2 SubstituentLogP (calc.)MES Protection @ 100 mg/kgscPTZ Protection @ 100 mg/kgNeurotoxicity (Rotarod) @ 300 mg/kg
PMA-00 -H-H1.833%17%No significant impairment
PMA-01 -F-H1.983%50%No significant impairment
PMA-02 -H-Cl2.567%33%Mild impairment
PMA-03 -CF3-H2.717%0%Significant impairment

Discussion: Structure-Activity Relationships (SAR)

The comparative data reveals key insights into the SAR of this compound class.

SAR cluster_0 Modification at Phenyl Ring (R1) cluster_1 Modification at Propanediol (R2) cluster_2 Observed Outcome Scaffold Parent Scaffold 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol PMA01 PMA-01 -F (Electron-withdrawing) Scaffold:f1->PMA01 PMA03 PMA-03 -CF3 (Bulky, lipophilic) Scaffold:f1->PMA03 PMA02 PMA-02 -Cl (Lipophilic) Scaffold:f1->PMA02 Activity_Inc Increased MES Activity Maintained Safety Profile PMA01->Activity_Inc Activity_Dec Decreased Activity Significant Neurotoxicity PMA03->Activity_Dec Activity_Mod Moderate MES Activity Increased Neurotoxicity PMA02->Activity_Mod

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.